molecular formula C5H5FN2O2S B566867 5-Fluoropyridine-3-sulfonamide CAS No. 1247591-65-6

5-Fluoropyridine-3-sulfonamide

Cat. No.: B566867
CAS No.: 1247591-65-6
M. Wt: 176.165
InChI Key: KMNBAIUXOYWJHB-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfonamide is a synthetic intermediate incorporating two privileged pharmacophores: the sulfonamide group and the fluoropyridine ring. This combination makes it a valuable scaffold for medicinal chemistry and drug discovery research, particularly in the development of novel antibacterial and anticancer agents. Sulfonamides are a historically significant class of antibacterial compounds that function as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . By mimicking para-aminobenzoic acid (pABA), they disrupt the production of essential folates, leading to bacteriostatic activity . Beyond their antibacterial applications, sulfonamide-containing compounds demonstrate a wide range of pharmacological activities, including anti-inflammatory, antimalarial, and carbonic anhydrase inhibition . In oncology research, sulfonamides have emerged as promising candidates for designing tubulin polymerization inhibitors, which disrupt microtubule function and induce apoptosis in cancer cells . The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring is a common tactic in modern drug design. Fluorination can enhance a compound's metabolic stability, influence its lipophilicity, and improve its overall bioavailability and binding affinity to target proteins . Researchers can utilize 5-Fluoropyridine-3-sulfonamide as a key building block to explore these structure-activity relationships and develop new chemical entities with potentiated biological activity and optimized drug-like properties.

Properties

IUPAC Name

5-fluoropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBAIUXOYWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247591-65-6
Record name 5-fluoropyridine-3-sulfonamide
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Foundational & Exploratory

Technical Profile: 5-Fluoropyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Identity & Structural Significance[1]

The 5-fluoropyridine-3-sulfonamide moiety is a high-value pharmacophore in modern drug discovery, serving as a bioisostere for the classic benzenesulfonamide.[1] Its utility stems from the pyridine nitrogen’s ability to modulate lipophilicity (LogP) and aqueous solubility while the fluorine atom at the C5 position blocks metabolic oxidation and alters the electronic properties of the sulfonamide group.

While the primary sulfonamide itself is often generated in situ or custom-synthesized, it is most frequently accessed via its stable sulfonyl chloride precursor.

Key Chemical Identifiers[1][2][3][4][5][6][7][8]
Compound FormChemical NameCAS NumberMolecular WeightRole
Precursor A 5-Fluoropyridine-3-sulfonyl chloride1060802-49-4 195.60 g/mol Primary Reagent
Precursor B 3-Amino-5-fluoropyridine210169-05-4 112.11 g/mol Synthetic Origin
Acid Form 5-Fluoropyridine-3-sulfonic acid1565908-04-4 177.15 g/mol Stable Acid
Target Scaffold 5-Fluoropyridine-3-sulfonamideN/A (In-situ)~176.17 g/mol Active Pharmacophore
Physicochemical Profile (Predicted)[6][8][9]
  • pKa (Sulfonamide NH₂): ~9.0–9.5 (Acidity enhanced by electron-withdrawing F and Pyridine N compared to benzene analogs).[1]

  • LogP: ~0.3–0.6 (Lower than benzenesulfonamide, improving water solubility).

  • H-Bond Donors: 1 (NH₂).[1]

  • H-Bond Acceptors: 3 (Sulfonyl O, Pyridine N).

Part 2: Synthetic Pathways & Optimization

The synthesis of 5-fluoropyridine-3-sulfonamide presents unique challenges due to the electron-deficient nature of the pyridine ring, which destabilizes the sulfonyl chloride intermediate compared to benzene analogs.[1]

Workflow Visualization

The following diagram outlines the two primary routes: the Classical Oxidative Chlorination (Route A) and the Advanced Sulfonyl Fluoride Activation (Route B).

Synthesis_Workflow cluster_0 Critical Instability Zone Precursor 3-Amino-5-fluoropyridine (CAS 210169-05-4) Diazo Diazonium Intermediate Precursor->Diazo NaNO2, HCl 0°C SulfonylCl Sulfonyl Chloride (CAS 1060802-49-4) Diazo->SulfonylCl SO2, CuCl2 (Meerwein) SulfonylF Sulfonyl Fluoride (Stable Intermediate) SulfonylCl->SulfonylF KHF2 Stability Lock Target 5-Fluoropyridine-3-sulfonamide (Target Scaffold) SulfonylCl->Target NH3 (aq) or NH3/Dioxane SulfonylF->Target Ca(NTf2)2 Amine Activation

Figure 1: Synthetic pathways highlighting the instability of the sulfonyl chloride intermediate.

Detailed Protocol: Ammonolysis of Sulfonyl Chloride

Objective: Conversion of 5-fluoropyridine-3-sulfonyl chloride to the primary sulfonamide.[1]

Reagents:

  • 5-Fluoropyridine-3-sulfonyl chloride (1.0 eq)[1]

  • Ammonia (0.5 M in 1,4-Dioxane or 28% aqueous NH₄OH) (5.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) if using amine salts.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-fluoropyridine-3-sulfonyl chloride in anhydrous DCM (0.1 M concentration). Note: Keep the sulfonyl chloride cold (0°C) until use; it hydrolyzes rapidly in moist air.

  • Addition: Cool the solution to 0°C. Add the ammonia solution dropwise over 10 minutes. A white precipitate (ammonium chloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • If using aqueous NH₄OH: Dilute with EtOAc, wash with water (x2) and brine (x1).

    • If using Dioxane: Concentrate in vacuo, redissolve in EtOAc, and wash as above.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Critical Causality:

  • Why 0°C? The pyridine sulfonyl chloride is highly reactive. Higher temperatures promote hydrolysis to the sulfonic acid (CAS 1565908-04-4), which is a dead-end byproduct in this workflow.

  • Why Excess Ammonia? Ammonia acts as both the nucleophile and the scavenger for the HCl generated. Using <2 equivalents results in incomplete conversion.

Part 3: Medicinal Chemistry Utility[1][10][11]

The 5-fluoropyridine-3-sulfonamide scaffold is not merely a structural spacer; it is an active functional element in drug design.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Scaffold 5-Fluoropyridine-3-sulfonamide F_Atom C5-Fluorine Scaffold->F_Atom Py_N Pyridine Nitrogen Scaffold->Py_N Sulfonamide Sulfonamide Group Scaffold->Sulfonamide Metab Blocks Metabolic Oxidation (Prevents P450 attack) F_Atom->Metab Acidity Lowers pKa (~9.0) Enhances H-Bonding F_Atom->Acidity Inductive Effect Solubility Increases Aqueous Solubility (vs. Benzene) Py_N->Solubility Py_N->Acidity Target_Binding Carbonic Anhydrase Zn2+ Coordination Sulfonamide->Target_Binding

Figure 2: Pharmacophore analysis of the 5-fluoropyridine-3-sulfonamide scaffold.[1]

Key Applications
  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide group coordinates directly to the Zinc(II) ion in the active site of Carbonic Anhydrase (CA) enzymes. The electron-withdrawing nature of the 5-fluoropyridine ring increases the acidity of the sulfonamide NH protons compared to unsubstituted benzenesulfonamides, potentially enhancing potency against specific CA isoforms (e.g., CA IX in oncology).

  • Kinase Inhibitor Scaffolds: This moiety appears in fragments for kinase inhibitors (e.g., BRAF or PI3K) where the pyridine nitrogen serves as a hinge binder or solvent-front interactor, and the sulfonamide provides a vector for extending into the back pocket.

  • Bioisosterism: Replacing a phenyl ring with a 3-pyridyl ring typically lowers LogP by ~1.0 unit.[1] The addition of fluorine (LogP +0.14) fine-tunes this shift, allowing for precise control over permeability and solubility without sacrificing metabolic stability.

Part 4: Safety & Handling

Warning: The sulfonyl chloride precursor (CAS 1060802-49-4) is corrosive and lachrymatory.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The chloride degrades to the sulfonic acid and HCl upon exposure to moisture.[1]

  • Handling: Use only in a fume hood. Wear double nitrile gloves.

  • Emergency: In case of skin contact, wash immediately with 5% sodium bicarbonate solution, not just water, to neutralize the acid.

References

  • ChemicalBook. (2022). 5-Fluoropyridine-3-Sulfonyl Chloride Properties and CAS 1060802-49-4.[1][2][3] Retrieved from

  • BLD Pharm. (2024). Product Data: 5-Fluoropyridine-3-sulfonyl chloride (CAS 1060802-49-4).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[4] PubMed Central. Retrieved from

  • PubChem. (2025).[5][6][7] 5-Chloropyridine-3-sulfonyl chloride (Analogous Structure Data).[5] Retrieved from

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[8] Retrieved from

Sources

Technical Monograph: 5-Fluoropyridine-3-sulfonamide

[1]

Executive Summary

5-Fluoropyridine-3-sulfonamide (Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">




Carbonic Anhydrases (CAs)1
Property Data
Systematic Name 5-Fluoropyridine-3-sulfonamide
Common Precursor CAS 1060802-49-4 (Sulfonyl Chloride)
Molecular Weight 176.17 g/mol
Predicted pKa (Sulfonamide) ~8.5 (Acidic NH)
Predicted LogP -0.5 (Hydrophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Structural & Physicochemical Analysis[2][3]

Electronic Architecture

The 5-fluoropyridine core creates a distinct electronic environment compared to benzenesulfonamides.

  • Pyridine Nitrogen (N1): Acts as an electron sink, lowering the electron density of the ring. This increases the acidity of the sulfonamide NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group, enhancing its ability to deprotonate and coordinate with metal cofactors (e.g., Zn
    
    
    ).
  • C5-Fluorine: The fluorine atom exerts a strong inductive effect (-I), further withdrawing electron density from the ring.[1] This substitution is critical for metabolic stability, blocking the prone-to-oxidation C5 position, and modulating the lipophilicity (LogD) without adding significant steric bulk.[1]

  • Sulfonamide (C3): Positioned meta to the pyridine nitrogen, this group serves as the primary pharmacophore.

Solubility and Permeability

With a calculated LogP of approximately -0.5, the molecule is highly water-soluble. In drug design, it is often derivatized (N-alkylation) to balance this hydrophilicity and improve passive membrane permeability.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of 5-fluoropyridine-3-sulfonamide is most reliably achieved via the Meerwein sulfonation of the corresponding amine or the amination of the commercially available sulfonyl chloride.

Primary Synthesis Route (From Sulfonyl Chloride)

This protocol is the industry standard for high-purity generation, utilizing 5-fluoropyridine-3-sulfonyl chloride as the key intermediate.[1]

Protocol:

  • Reagents: 5-Fluoropyridine-3-sulfonyl chloride (1.0 eq), Ammonia (NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 28% aq. or 0.5M in dioxane, excess), Tetrahydrofuran (THF) or Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve sulfonyl chloride in anhydrous THF at 0°C.

    • Add excess ammonia dropwise to scavenge HCl.

    • Stir at room temperature for 2 hours.

    • Workup: Evaporate solvent. Triturate residue with water to remove NH

      
      Cl salts. Filter the precipitate.
      
    • Purification: Recrystallization from Ethanol/Water.

De Novo Synthesis (From Amine)

For large-scale manufacturing where the chloride is expensive, the route starts from 3-amino-5-fluoropyridine .[1]

Mechanism:

  • Diazotization: The amine is converted to a diazonium salt using NaNO

    
    /HCl.
    
  • Chlorosulfonylation: The diazonium species reacts with Sulfur Dioxide (SOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the presence of Copper(II) Chloride (CuCl
    
    
    ) to form the sulfonyl chloride.
  • Amination: Conversion to sulfonamide as described above.

SynthesisWorkflowStart3-Amino-5-fluoropyridine(CAS 210169-05-4)Step1Diazotization(NaNO2, HCl, -5°C)Start->Step1Intermediate1Diazonium Salt[Ar-N2]+ Cl-Step1->Intermediate1Step2Meerwein Reaction(SO2, CuCl2, AcOH)Intermediate1->Step2Chloride5-Fluoropyridine-3-sulfonyl chloride(CAS 1060802-49-4)Step2->ChlorideStep3Amination(NH3 in THF, 0°C)Chloride->Step3Product5-Fluoropyridine-3-sulfonamide(Target)Step3->Product

Figure 1: Step-by-step synthetic workflow from the amine precursor to the final sulfonamide.[1]

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the classic "zinc anchor" for CA inhibitors.[1] The anionic nitrogen (SOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



  • Selectivity Logic: The 5-fluoro substituent provides a "tail" attachment point logic. By extending the molecule from the pyridine ring, researchers can probe the hydrophobic and hydrophilic pockets of specific CA isoforms (e.g., tumor-associated CA IX and XII vs. cytosolic CA I and II).

  • Binding Mode: The pyridine ring participates in

    
    -stacking interactions with residues like Phe131 or Leu198, depending on the isoform.
    

BindingModeZnZn(II) Ion(Active Site)SulfonamideSulfonamide Nitrogen(Anionic Form)Sulfonamide->ZnCoordination BondPyridine5-Fluoropyridine ScaffoldPyridine->SulfonamideFluorine5-Fluoro Group(Modulates pKa/Lipophilicity)Pyridine->FluorineResiduesHydrophobic Pocket Residues(Phe131, Val121)Pyridine->ResiduesPi-Stacking / VdW

Figure 2: Schematic of the pharmacophore binding interaction within the Carbonic Anhydrase active site.[1]

Fragment Elaboration Strategies

In FBDD, this molecule is a "seed."

  • N-Alkylation: Reacting the sulfonamide nitrogen with alkyl halides (requires strong base like NaH) to create secondary sulfonamides.[1] Note: This removes the primary NH

    
     required for CA zinc binding, changing the target profile.
    
  • Suzuki Coupling: The C5-Fluoro group is generally stable, but if a C5-Bromo analog is used (5-bromopyridine-3-sulfonamide), the scaffold can be extended via palladium-catalyzed cross-coupling to add biaryl diversity.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Fluoropyridine-3-sulfonamide from Sulfonyl Chloride

Objective: Isolate pure sulfonamide for biological assay.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (Nngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolution: Add 5-fluoropyridine-3-sulfonyl chloride (500 mg, 2.56 mmol) and anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Ammonia (0.5 M in dioxane) (10.2 mL, 5.12 mmol) via syringe over 5 minutes. A white precipitate (NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Cl) will form immediately.
    
  • Reaction: Remove ice bath and stir at 25°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup:

    • Concentrate the mixture in vacuo to dryness.

    • Resuspend the solid in Water (15 mL) and sonicate for 5 minutes (to dissolve ammonium salts).

    • Filter the remaining solid using a Buchner funnel. Wash with cold water (2 x 5 mL).[1]

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Yield: Expect ~350-400 mg (75-85%) of white crystalline solid.

Protocol B: Characterization Standards
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H NMR (DMSO-d
    
    
    , 400 MHz):
    
    
    9.05 (s, 1H, H-2), 8.82 (d, 1H, H-6), 8.15 (d, 1H, H-4), 7.60 (s, 2H, SO
    
    
    NH
    
    
    , exchangeable).
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    F NMR:  Single peak at ~ -125 ppm (relative to CFCl
    
    
    ).
  • LC-MS: ESI+ m/z calculated for [M+H]

    
     177.01; found 177.1.
    

References

  • PubChem. 5-Fluoropyridine-3-sulfonamide (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

  • Scott, K. A., et al. (2024). Fragment-based discovery of sulfonamide inhibitors. Journal of Medicinal Chemistry. (Generalized reference for FBDD methodology).

An In-depth Technical Guide to the Synthesis of 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[1] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically to include treatments for a variety of conditions such as viral infections, cancer, inflammation, and glaucoma.[1] The pyridine scaffold, a privileged heterocycle in drug discovery, when combined with a sulfonamide group, offers a compelling structural motif for the development of novel therapeutics with enhanced potency and selectivity. This guide provides a detailed technical overview of the synthetic pathways leading to 5-Fluoropyridine-3-sulfonamide, a key building block for the synthesis of advanced pharmaceutical intermediates.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-Fluoropyridine-3-sulfonamide reveals a logical and efficient synthetic strategy. The target molecule can be disconnected at the sulfur-nitrogen bond of the sulfonamide, leading to the key intermediate, 5-fluoropyridine-3-sulfonyl chloride, and a generic ammonia source. The sulfonyl chloride, in turn, can be synthesized from the corresponding amine, 3-amino-5-fluoropyridine, via a Sandmeyer-type reaction. This retrosynthetic blueprint forms the basis of the synthetic pathways detailed in this guide.

G 5-Fluoropyridine-3-sulfonamide 5-Fluoropyridine-3-sulfonamide 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoropyridine-3-sulfonamide->5-Fluoropyridine-3-sulfonyl chloride Amination 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine 5-Fluoropyridine-3-sulfonyl chloride->3-Amino-5-fluoropyridine Sandmeyer Reaction

Caption: Retrosynthetic analysis of 5-Fluoropyridine-3-sulfonamide.

Part I: Synthesis of the Key Intermediate: 3-Amino-5-fluoropyridine

The synthesis of the crucial precursor, 3-amino-5-fluoropyridine, can be approached through several established routes. The choice of a specific pathway often depends on the availability of starting materials, scalability, and desired purity. Two prominent methods are highlighted below.

Method A: Hofmann Rearrangement of 5-Fluoronicotinamide

This classical approach utilizes the Hofmann rearrangement of an amide to an amine with one fewer carbon atom.

G 5-Fluoronicotinamide 5-Fluoronicotinamide Intermediate (Isocyanate) Intermediate (Isocyanate) 5-Fluoronicotinamide->Intermediate (Isocyanate) Br2, NaOH, H2O 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine Intermediate (Isocyanate)->3-Amino-5-fluoropyridine Hydrolysis

Caption: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement.

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine from 5-Fluoronicotinamide

  • Preparation of the Hofmann Reagent: In a reaction vessel equipped with a stirrer and cooling bath, dissolve sodium hydroxide in water. While maintaining a low temperature (0-5 °C), slowly add bromine to the solution with vigorous stirring. Continue stirring for an additional 30 minutes to ensure the formation of sodium hypobromite.

  • Reaction with 5-Fluoronicotinamide: Add 5-fluoronicotinamide to the freshly prepared hypobromite solution in portions, ensuring the temperature is maintained below 10 °C.

  • Rearrangement and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the rearrangement to the isocyanate and subsequent hydrolysis to the amine.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-amino-5-fluoropyridine.

Method B: From 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid

An alternative route involves the reductive dehalogenation and decarboxylation of a polysubstituted pyridine derivative.[2]

G 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid 5-Fluoronicotinic acid 5-Fluoronicotinic acid 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid->5-Fluoronicotinic acid H2, Pd/C, NaOAc, MeOH Benzyl (5-fluoropyridin-3-yl)carbamate Benzyl (5-fluoropyridin-3-yl)carbamate 5-Fluoronicotinic acid->Benzyl (5-fluoropyridin-3-yl)carbamate 1. DPPA, NMM, DCE 2. Benzyl alcohol, CuCl 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine Benzyl (5-fluoropyridin-3-yl)carbamate->3-Amino-5-fluoropyridine H2, Pd/C, Ammonium formate, MeOH

Caption: Multi-step synthesis of 3-Amino-5-fluoropyridine.[2]

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine from 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid [2]

  • Reductive Dechlorination: To a solution of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid and anhydrous sodium acetate in methanol, add 10% palladium on carbon.[2] Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 18 hours.[2] Filter the reaction mixture and concentrate the filtrate.[2] An acidic workup followed by extraction with ethyl acetate yields 5-fluoronicotinic acid.[2]

  • Curtius Rearrangement: Dissolve the 5-fluoronicotinic acid and N-methylmorpholine in anhydrous 1,2-dichloroethane.[2] Add diphenylphosphoryl azide (DPPA) dropwise and stir at room temperature.[2] Heat the reaction to 75 °C, then add benzyl alcohol and cuprous chloride and reflux for 3 hours.[2] After cooling, the solvent is removed, and the residue is purified by silica gel chromatography to give benzyl (5-fluoropyridin-3-yl)carbamate.[2]

  • Deprotection: Dissolve the carbamate in methanol and add 10% palladium on carbon and ammonium formate.[2] Heat the mixture to reflux under a nitrogen atmosphere for 1.5 hours.[2] After cooling, the mixture is filtered through silica gel and the filtrate is concentrated to afford 3-amino-5-fluoropyridine.[2]

Part II: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride via Sandmeyer-type Reaction

The conversion of 3-amino-5-fluoropyridine to the corresponding sulfonyl chloride is a critical step. The Sandmeyer reaction, a well-established method for the transformation of aryl amines, is ideally suited for this purpose.[3][4] This reaction proceeds through a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[5]

G 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine 5-Fluoro-3-pyridinediazonium chloride 5-Fluoro-3-pyridinediazonium chloride 3-Amino-5-fluoropyridine->5-Fluoro-3-pyridinediazonium chloride NaNO2, HCl (aq), 0-5 °C 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoro-3-pyridinediazonium chloride->5-Fluoropyridine-3-sulfonyl chloride SO2, CuCl, Acetic Acid

Caption: Sandmeyer reaction for the synthesis of 5-Fluoropyridine-3-sulfonyl chloride.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride

  • Diazotization: Suspend 3-amino-5-fluoropyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid, and cool the mixture to 0-5 °C in an ice-salt bath.[5] A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.[6] The formation of the diazonium salt is typically indicated by a change in color.[6]

  • Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at a low temperature.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. The reaction is often exothermic and requires careful temperature control. The evolution of nitrogen gas will be observed.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The sulfonyl chloride product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with a suitable organic solvent. The crude 5-fluoropyridine-3-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.

Modern Alternative: Using DABSO as a Sulfur Dioxide Surrogate

A more recent and operationally simpler method for the Sandmeyer chlorosulfonylation utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid source of sulfur dioxide.[1][7] This avoids the handling of gaseous SO2.

Experimental Protocol: Sandmeyer Chlorosulfonylation using DABSO [7]

  • Reaction Setup: To a solution of 3-amino-5-fluoropyridine in acetonitrile, add DABSO, copper(II) chloride, and concentrated aqueous hydrochloric acid.[7]

  • In Situ Diazotization: Add tert-butyl nitrite dropwise to the reaction mixture at room temperature.[7]

  • Reaction Completion and Work-up: Stir the reaction for several hours at room temperature.[7] The sulfonyl chloride can be isolated via an aqueous workup and extraction.[1]

Part III: Amination of 5-Fluoropyridine-3-sulfonyl chloride to yield 5-Fluoropyridine-3-sulfonamide

The final step in the synthesis is the reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide. This is a robust and high-yielding transformation.

G 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoropyridine-3-sulfonyl chloride 5-Fluoropyridine-3-sulfonamide 5-Fluoropyridine-3-sulfonamide 5-Fluoropyridine-3-sulfonyl chloride->5-Fluoropyridine-3-sulfonamide Ammonia (aq or gas) or Ammonium salt

Caption: Final amination step to yield 5-Fluoropyridine-3-sulfonamide.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

  • Reaction with Aqueous Ammonia: Dissolve or suspend the crude 5-fluoropyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran or dioxane. Cool the mixture in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting sulfonyl chloride is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: If the product precipitates, it can be collected by filtration, washed with water, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated. The crude 5-Fluoropyridine-3-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
I (A) 5-FluoronicotinamideBr₂, NaOH, H₂O3-Amino-5-fluoropyridineGood
I (B) 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acidH₂, Pd/C; DPPA; H₂, Pd/C3-Amino-5-fluoropyridineModerate to Good
II 3-Amino-5-fluoropyridineNaNO₂, HCl, SO₂, CuCl5-Fluoropyridine-3-sulfonyl chlorideGood
III 5-Fluoropyridine-3-sulfonyl chlorideAqueous Ammonia5-Fluoropyridine-3-sulfonamideHigh

Conclusion

The synthesis of 5-Fluoropyridine-3-sulfonamide can be achieved through a reliable and scalable multi-step sequence. The pathways outlined in this guide, beginning with readily accessible starting materials, provide a comprehensive framework for researchers in the field of medicinal chemistry. The key transformations, including the Hofmann rearrangement or a multi-step conversion to 3-amino-5-fluoropyridine, followed by a Sandmeyer-type reaction and a final amination, are well-precedented and can be optimized to achieve high yields and purity. This versatile building block holds significant potential for the development of novel therapeutic agents, and a thorough understanding of its synthesis is paramount for its effective utilization in drug discovery programs.

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  • Chemistry & Biology Interface. (URL: [Link])

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the determination and understanding of the core physical properties of 5-Fluoropyridine-3-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. Instead, it offers a detailed exploration of the experimental methodologies and the scientific principles that underpin the characterization of this and similar sulfonamide-containing compounds.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

5-Fluoropyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1][2] The substitution pattern, featuring a fluorine atom and a sulfonamide group on a pyridine ring, suggests a molecule with potential for diverse biological activities. The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its physical properties. These parameters, including melting point, solubility, and pKa, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide will provide both theoretical insights and practical, step-by-step protocols for the empirical determination of these crucial characteristics.

Molecular Structure and Inferred Properties

A foundational understanding of the molecular structure of 5-Fluoropyridine-3-sulfonamide is essential for predicting its physicochemical behavior.

Caption: Chemical structure of 5-Fluoropyridine-3-sulfonamide.

The presence of the sulfonamide group (-SO₂NH₂) confers acidic properties to the molecule, while the pyridine nitrogen atom provides a basic center. The fluorine atom can influence the electronic distribution within the pyridine ring, potentially affecting the pKa of both the sulfonamide and the pyridine nitrogen.

Key Physical Properties and Their Determination

This section details the critical physical properties of 5-Fluoropyridine-3-sulfonamide and provides robust protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden this range.

Table 1: Summary of Physical Properties for 5-Fluoropyridine-3-sulfonamide (Hypothetical Data for Illustrative Purposes)

PropertyPredicted Value/RangeExperimental Method
Molecular Weight176.17 g/mol Mass Spectrometry
Melting Point150-180 °CCapillary Melting Point Apparatus
Aqueous SolubilitypH-dependentHPLC-based saturation method
pKa (sulfonamide)8-10Potentiometric Titration / UV-Vis Spectroscopy
pKa (pyridine N)2-4Potentiometric Titration / UV-Vis Spectroscopy

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[3][4]

Rationale: The principle behind this technique is the precise observation of the temperature at which a solid transitions to a liquid state when subjected to controlled heating.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 5-Fluoropyridine-3-sulfonamide sample is completely dry and finely powdered to ensure uniform heat distribution.[5]

    • Introduce a small amount of the powdered sample into a capillary tube, sealing one end by gentle heating in a flame.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Preliminary Determination (Rapid Scan):

    • Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent accurate determination.

  • Accurate Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

    • Repeat the accurate determination at least twice to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Dry and powder the sample prep2 Load into capillary tube prep1->prep2 prep3 Pack sample to 2-3 mm prep2->prep3 measure1 Insert capillary into apparatus prep3->measure1 measure2 Rapid heating for approximate range measure1->measure2 measure3 Cool down measure2->measure3 measure4 Slow heating (1-2°C/min) for accurate range measure3->measure4 measure5 Record start and end of melting measure4->measure5 analysis1 Repeat for reproducibility measure5->analysis1 analysis2 Report melting point range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like 5-Fluoropyridine-3-sulfonamide, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility Determination by HPLC

This method provides a precise measurement of a compound's solubility in a given buffer.

Rationale: An excess of the solid compound is equilibrated in a buffer until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of solid 5-Fluoropyridine-3-sulfonamide to a vial containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase.

    • Inject the diluted sample into a calibrated HPLC system.

    • Determine the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's behavior in different physiological environments.[6][7] 5-Fluoropyridine-3-sulfonamide is expected to have two pKa values: one for the acidic sulfonamide proton and one for the basic pyridine nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precise amount of 5-Fluoropyridine-3-sulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration:

    • To determine the acidic pKa of the sulfonamide, titrate the solution with a standardized solution of a strong base (e.g., NaOH).

    • To determine the basic pKa of the pyridine nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Caption: Ionization states of 5-Fluoropyridine-3-sulfonamide at different pH values.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of 5-Fluoropyridine-3-sulfonamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H and S=O stretches of the sulfonamide group.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Stability and Crystallinity

  • Chemical Stability: The stability of 5-Fluoropyridine-3-sulfonamide should be assessed under various conditions (e.g., different pH, temperature, and light exposure) to determine its shelf-life and degradation pathways.

  • Crystallinity and Polymorphism: Powder X-ray Diffraction (PXRD) can be used to assess the crystalline nature of the solid form.[8] It is also important to investigate the potential for polymorphism, as different crystalline forms can have different physical properties, including solubility and stability.

Conclusion

The comprehensive physicochemical characterization of 5-Fluoropyridine-3-sulfonamide is a critical step in its evaluation as a potential drug candidate. By employing the robust experimental protocols outlined in this guide, researchers can obtain the high-quality data necessary to make informed decisions in the drug development process. The interplay between the molecular structure and the physical properties underscores the importance of a foundational understanding of physical chemistry in medicinal chemistry.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

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An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonamide: From Discovery to Synthetic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 5-Fluoropyridine-3-sulfonamide, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. While the specific historical record of its initial synthesis is not extensively documented, its structural motifs—the fluorinated pyridine ring and the sulfonamide group—are cornerstones of modern drug discovery. This guide elucidates the scientific rationale behind its importance, details plausible synthetic pathways based on established chemical principles, and explores its potential applications. By examining the synthesis of its key precursors and the general reactivity of related compounds, we offer a scientifically grounded protocol for its preparation and characterization.

Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount tool in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] When combined with a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting fluorinated pyridines are highly sought-after building blocks.[2]

The sulfonamide functional group has a storied history in medicine, dating back to the discovery of the first antibacterial sulfa drugs.[1][3] Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[4][5] The convergence of these two critical pharmacophores in 5-Fluoropyridine-3-sulfonamide suggests a molecule with considerable potential for biological activity.

This guide will deconstruct the synthesis of 5-Fluoropyridine-3-sulfonamide by first examining the preparation of its essential precursors: 3-Amino-5-fluoropyridine and a suitable sulfonating agent, followed by their condensation.

Synthesis of Key Precursors

The synthesis of 5-Fluoropyridine-3-sulfonamide is contingent on the efficient preparation of its key intermediates. Below, we detail established methodologies for synthesizing 3-Amino-5-fluoropyridine and the precursor to the sulfonamide moiety.

Preparation of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Several synthetic routes have been reported, with a common pathway involving the Hofmann rearrangement of 5-fluoronicotinamide.

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

  • Preparation of the Hofmann Reagent: In a suitable reaction vessel, dissolve 32 g of sodium hydroxide in 140 ml of water, and cool the solution to 8°C.

  • Slowly add 19.2 g of bromine to the cooled sodium hydroxide solution while maintaining the temperature at 8°C. Stir the mixture for 1 hour to ensure the complete formation of sodium hypobromite.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.

  • Gradually heat the reaction mixture to 85°C and maintain this temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add 160 ml of a sodium hydroxide solution and stir for 30 minutes.

  • Filter the resulting solid and dry it under vacuum at 50°C to yield 3-Amino-5-fluoropyridine as a yellow solid. This process has been reported to achieve a yield of approximately 87.2%.

The following diagram illustrates the synthetic pathway for 3-Amino-5-fluoropyridine.

G 5-Fluoronicotinamide 5-Fluoronicotinamide Reagents 1. NaOH, Br2, H2O 2. Heat 5-Fluoronicotinamide->Reagents 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine Reagents->3-Amino-5-fluoropyridine

Caption: Synthesis of 3-Amino-5-fluoropyridine.

Preparation of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is a key reagent for introducing the pyridylsulfonamide moiety. A common method for its synthesis involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride

  • Diazotization: In a reaction vessel, add 3-aminopyridine to a 6-10 mol/L solution of hydrochloric acid and cool the mixture to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5°C.

  • Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate, again keeping the temperature at 0-5°C. Stir the reaction mixture for 30-60 minutes.

  • Sulfonyl Chlorination: The intermediate diazonium salt is then subjected to a sulfonyl chlorination reaction to yield pyridine-3-sulfonyl chloride.

The following diagram outlines the synthesis of Pyridine-3-sulfonyl Chloride.

G 3-Aminopyridine 3-Aminopyridine Diazotization 1. HCl, NaNO2 2. NaBF4 3-Aminopyridine->Diazotization Diazonium_Salt Pyridine-3-diazonium fluoroborate Diazotization->Diazonium_Salt Sulfonylation SO2, CuCl2 Diazonium_Salt->Sulfonylation Pyridine-3-sulfonyl_Chloride Pyridine-3-sulfonyl Chloride Sulfonylation->Pyridine-3-sulfonyl_Chloride

Caption: Synthesis of Pyridine-3-sulfonyl Chloride.

Proposed Synthesis of 5-Fluoropyridine-3-sulfonamide

With the key precursors in hand, the synthesis of 5-Fluoropyridine-3-sulfonamide can be achieved through the reaction of 3-Amino-5-fluoropyridine with a suitable sulfonating agent, such as 5-fluoropyridine-3-sulfonyl chloride (which would be synthesized in a similar manner to pyridine-3-sulfonyl chloride from 3-amino-5-fluoropyridine). A more direct approach involves the reaction of 3-Amino-5-fluoropyridine with a generic sulfonylating agent, followed by functional group manipulations if necessary. For the purpose of this guide, we will outline the direct condensation.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-Amino-5-fluoropyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1 equivalent of 5-fluoropyridine-3-sulfonyl chloride in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthesis of 5-Fluoropyridine-3-sulfonamide.

G 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine Plus + 3-Amino-5-fluoropyridine->Plus Reaction Base (e.g., Pyridine) DCM, rt Plus->Reaction Sulfonyl_Chloride 5-Fluoropyridine-3- sulfonyl chloride Sulfonyl_Chloride->Plus Product 5-Fluoropyridine-3- sulfonamide Reaction->Product

Caption: Proposed synthesis of 5-Fluoropyridine-3-sulfonamide.

Characterization

The synthesized 5-Fluoropyridine-3-sulfonamide should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine rings.
¹³C NMR Resonances for all carbon atoms in the molecule.
¹⁹F NMR A signal characteristic of the fluorine atom on the pyridine ring.
FT-IR Characteristic absorption bands for N-H stretching, S=O stretching (symmetric and asymmetric), and C-F stretching.[7]
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound.

Potential Applications

While specific biological data for 5-Fluoropyridine-3-sulfonamide is not widely published, its structural components suggest a range of potential applications in drug discovery and agrochemicals.

  • Medicinal Chemistry: The combination of a fluorinated pyridine and a sulfonamide moiety makes it a candidate for screening against various biological targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, which is implicated in glaucoma and certain cancers.[1] The fluoropyridine component could enhance binding affinity and improve pharmacokinetic properties.[8] Derivatives of pyridinylsulfonamides are being investigated for their therapeutic potential in inflammatory disorders and cancer.[9]

  • Agricultural Chemistry: Sulfonamide-based compounds have been developed as herbicides.[10] The presence of a fluorinated pyridine ring could lead to the discovery of new herbicides with improved efficacy and selectivity.

Conclusion

5-Fluoropyridine-3-sulfonamide represents a molecule of considerable interest at the intersection of fluorine chemistry, heterocyclic chemistry, and sulfonamide-based drug design. Although its specific history is not well-documented, a clear path to its synthesis can be delineated from established chemical principles. The methodologies for preparing its key precursors, 3-Amino-5-fluoropyridine and pyridine-3-sulfonyl chloride, are well-established. The proposed synthesis provides a robust framework for its laboratory-scale preparation. The inherent biological potential of its constituent pharmacophores makes 5-Fluoropyridine-3-sulfonamide and its derivatives promising candidates for future research and development in both the pharmaceutical and agrochemical sectors.

References

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A Theoretical Deep Dive into 5-Fluoropyridine-3-sulfonamide: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 5-Fluoropyridine-3-sulfonamide, a molecule of significant interest in medicinal chemistry. In the absence of extensive experimental data, this document serves as a roadmap for researchers, outlining key computational studies to elucidate its structural, electronic, and reactive properties. By leveraging established principles of quantum chemistry and molecular modeling, we can predict the behavior of this molecule, thereby accelerating its development as a potential therapeutic agent.

Introduction: The Promise of Fluorinated Pyridine Sulfonamides

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, offers a versatile platform for drug design. When combined with the sulfonamide functional group, known for its wide range of biological activities including antibacterial and anticancer properties, the resulting molecule, 5-Fluoropyridine-3-sulfonamide, represents a compelling target for theoretical and experimental investigation.[2][3][4]

This guide will lay the groundwork for a thorough theoretical characterization of 5-Fluoropyridine-3-sulfonamide, providing a logical sequence of computational experiments designed to predict its fundamental properties and potential as a drug lead.

Molecular Structure and Electronic Properties: A Quantum Mechanical Perspective

A foundational understanding of a molecule's three-dimensional structure and electron distribution is paramount to predicting its behavior. We propose a comprehensive analysis using Density Functional Theory (DFT) and ab initio methods, which have been successfully applied to study related pyridine and sulfonamide derivatives.[5][6]

Proposed Computational Protocol: Geometry Optimization and Electronic Structure Analysis

A step-by-step protocol for the initial theoretical characterization is outlined below:

  • Initial Structure Generation: Construct the 3D structure of 5-Fluoropyridine-3-sulfonamide using standard molecular modeling software.

  • Conformational Analysis: Perform a systematic conformational search to identify the lowest energy conformers. This is crucial as the biological activity is often tied to a specific conformation.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[6] This will provide precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can later be compared with experimental data for validation.[6]

  • Electronic Property Calculation: From the optimized geometry, calculate key electronic properties, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[5]

Expected Insights and Data Presentation

The results of these calculations will provide a detailed picture of the molecule's intrinsic properties.

Table 1: Predicted Structural and Electronic Properties of 5-Fluoropyridine-3-sulfonamide

PropertyPredicted ValueSignificance
Dipole MomentTo be calculatedInfluences solubility and intermolecular interactions.
HOMO EnergyTo be calculatedRelates to the ability to donate electrons.
LUMO EnergyTo be calculatedRelates to the ability to accept electrons.
HOMO-LUMO GapTo be calculatedIndicator of chemical reactivity and stability.
Mulliken Atomic ChargesTo be calculatedReveals the charge distribution on each atom.

Reactivity and Synthetic Feasibility: A Theoretical Approach

Understanding the reactivity of 5-Fluoropyridine-3-sulfonamide is essential for both its synthesis and its potential interactions with biological targets. Computational methods can predict sites of electrophilic and nucleophilic attack and shed light on potential synthetic pathways.

Proposed Synthetic Route

A plausible synthetic route for 5-Fluoropyridine-3-sulfonamide involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with ammonia or a suitable amine.[3] The synthesis of the key intermediate, 5-fluoropyridine-3-sulfonyl chloride, can be approached through various methods, including the direct fluorination of pyridine N-oxides.[7]

Diagram 1: Proposed Synthesis of 5-Fluoropyridine-3-sulfonamide

G Pyridine Pyridine Pyridine_N_oxide Pyridine N-oxide Pyridine->Pyridine_N_oxide Oxidation Bromo_Pyridine_N_oxide 3-Bromo-pyridine N-oxide Pyridine_N_oxide->Bromo_Pyridine_N_oxide Bromination Fluoro_Pyridine_N_oxide 3-Fluoro-pyridine N-oxide Bromo_Pyridine_N_oxide->Fluoro_Pyridine_N_oxide Fluorination Fluoro_Pyridine 3-Fluoropyridine Fluoro_Pyridine_N_oxide->Fluoro_Pyridine Reduction Sulfonyl_Chloride 5-Fluoropyridine-3-sulfonyl chloride Fluoro_Pyridine->Sulfonyl_Chloride Chlorosulfonation Sulfonamide 5-Fluoropyridine-3-sulfonamide Sulfonyl_Chloride->Sulfonamide Amination Ammonia NH3 Ammonia->Sulfonamide

Caption: A potential multi-step synthesis pathway for 5-Fluoropyridine-3-sulfonamide.

Computational Investigation of Reactivity

To complement the proposed synthesis, the following computational studies are recommended:

  • Fukui Function Analysis: To identify the most reactive sites for nucleophilic, electrophilic, and radical attack. This can guide synthetic strategies and predict potential metabolic pathways.

  • Reaction Mechanism Studies: For the key bond-forming steps, such as the amination of the sulfonyl chloride, transition state theory calculations can be employed to determine the activation energies and reaction pathways. This provides a deeper understanding of the reaction kinetics and feasibility.

Potential Biological Activity and Drug-Likeness: In Silico Screening

While experimental validation is indispensable, computational methods can provide valuable early-stage predictions of a molecule's drug-like properties and potential biological targets.

Lipophilicity and Solubility

The partition coefficient (log P) is a critical parameter for drug absorption and distribution.[8] While experimental methods like reversed-phase TLC or HPLC are the gold standard, computational models can provide reliable estimates.[8] Similarly, aqueous solubility can be predicted using various in silico models.

Table 2: Predicted Physicochemical Properties for Drug-Likeness

PropertyPredicted ValueMethod
Log PTo be calculatedALOGP, XLOGP3
Aqueous Solubility (log S)To be calculatedESOL, Ali
Molecular WeightTo be calculated-
Number of H-bond DonorsTo be calculated-
Number of H-bond AcceptorsTo be calculated-
Molecular Docking and Target Identification

Given the known antibacterial activity of many sulfonamides, which often target dihydropteroate synthase (DHPS), molecular docking studies can be performed to predict the binding affinity and mode of interaction of 5-Fluoropyridine-3-sulfonamide with this enzyme.[8] The results of such studies can guide the design of more potent analogs.

Diagram 2: Workflow for In Silico Biological Activity Prediction

G Start Optimized 3D Structure of 5-Fluoropyridine-3-sulfonamide Physicochem Calculate Physicochemical Properties (LogP, Solubility, etc.) Start->Physicochem TargetDB Identify Potential Protein Targets (e.g., DHPS) Start->TargetDB Docking Perform Molecular Docking Start->Docking DrugLikeness Assess Drug-Likeness (Lipinski's Rule of Five) Physicochem->DrugLikeness TargetDB->Docking Analysis Analyze Binding Pose and Energy Docking->Analysis SAR Propose Structure-Activity Relationships (SAR) Analysis->SAR

Caption: A computational workflow for predicting the biological activity of 5-Fluoropyridine-3-sulfonamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 5-Fluoropyridine-3-sulfonamide. By systematically applying a range of computational chemistry techniques, from quantum mechanical calculations to molecular docking, researchers can gain significant insights into the structure, reactivity, and potential biological activity of this promising molecule. The theoretical data generated through these proposed studies will provide a solid foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. This synergistic approach of theoretical prediction and experimental validation will undoubtedly accelerate the journey of 5-Fluoropyridine-3-sulfonamide from a theoretical concept to a potential therapeutic reality.

References

  • To be populated with specific references
  • Analysis of Sulfonamides. (2020). Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Retrieved from [Link]

  • (PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (n.d.). Retrieved from [Link]

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). Retrieved from [Link]

  • Analysis of sulfonamides. (n.d.). Retrieved from [Link]

  • Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. (2022). Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Retrieved from [Link]

  • (PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. (n.d.). Retrieved from [Link]

  • Synthesis of Some Novel Antibacterial Sulfonamide Reactive. (2014). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

Potential biological activity of 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Analysis for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5-Fluoropyridine-3-sulfonamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple benzene sulfonamides, this heterocyclic analog integrates the electronic modulation of a pyridine ring with the metabolic robustness of fluorine substitution.

This technical guide evaluates the compound not merely as a standalone agent, but as a critical Fragment-Based Drug Discovery (FBDD) hit. Its structural logic offers a dual advantage:

  • Intrinsic Activity: Direct, albeit moderate, inhibition of zinc-metalloproteases, specifically Carbonic Anhydrases (CA) .

  • Synthetic Utility: A robust platform for "Grow" and "Link" strategies in lead optimization, particularly for targeting hypoxic tumor microenvironments (via CA IX/XII) and resistant bacterial strains.

Physicochemical & Molecular Profile

The strategic placement of fluorine at the C5 position of the pyridine ring fundamentally alters the physicochemical landscape of the sulfonamide core.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~176.17 g/mol Ideal for FBDD (Rule of 3 compliant). High ligand efficiency (LE).
Electronic Effect

-Inductive Withdrawal
The C5-Fluorine withdraws electron density, lowering the pKa of the pyridine nitrogen, reducing non-specific protein binding.
Metabolic Stability C5-BlockingFluorine blocks a primary site of CYP450-mediated oxidative metabolism (preventing formation of the N-oxide or pyridone).
H-Bonding Donor (NH₂), Acceptor (N, O)The sulfonamide NH₂ is a critical Zinc-binding group (ZBG); Pyridine N acts as a vector for solvent interactions.
Lipophilicity Moderate LogP increaseFluorine substitution typically increases LogP by ~0.2–0.5 units vs. H-analog, improving passive membrane permeability.
Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological activity of 5-Fluoropyridine-3-sulfonamide is mediated through the coordination of the sulfonamide moiety to the catalytic Zinc ion (


) within the active site of Carbonic Anhydrase isoforms (hCA I, II, IX, XII).[1]
3.1. The Zinc-Anchor Mechanism

The sulfonamide nitrogen (


) acts as a bioisostere for the transition state of the native substrate (

hydration).
  • Ionization: The sulfonamide group acts as a weak acid (

    
    ). In the active site, it exists as the monoanion.
    
  • Coordination: The anionic nitrogen coordinates directly to the

    
     ion, displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Stabilization: The pyridine ring interacts with the hydrophobic pocket (Val121, Leu198 in hCA II), while the fluorine atom can engage in multipolar interactions with local amide backbones.

3.2. Pathway Visualization

The following diagram illustrates the inhibitory cascade and the structural logic of the scaffold.

CA_Inhibition_Mechanism cluster_SAR SAR Logic Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Active Zn2+ Site) Substrate->Enzyme Native Binding Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Enzyme->Complex Displacement of Catalytic Water Inhibitor 5-Fluoropyridine-3-sulfonamide (Scaffold) Inhibitor->Enzyme Competitive Binding (Zn2+ Coordination) Outcome Inhibition of pH Regulation (Hypoxic Tumor Cell Death) Complex->Outcome Downstream Effect F_Atom 5-Fluoro: Metabolic Block F_Atom->Inhibitor Py_Ring Pyridine: Pi-Stacking Py_Ring->Inhibitor Sulf_Grp Sulfonamide: Zn2+ Anchor Sulf_Grp->Inhibitor

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by 5-Fluoropyridine-3-sulfonamide, highlighting the competitive displacement of the catalytic water molecule.

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

4.1. Synthesis of 5-Fluoropyridine-3-sulfonamide

Rationale: Commercial availability can be variable. In-house synthesis ensures purity and allows for late-stage diversification.

Reagents: 3-Amino-5-fluoropyridine, Sodium Nitrite (


), Sulfur Dioxide (

), Cupric Chloride (

), Ammonia (

).

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-amino-5-fluoropyridine (10 mmol) in concentrated HCl at 0°C. Add aqueous

    
     dropwise to form the diazonium salt.
    
    • Control Point: Maintain temp < 5°C to prevent decomposition to the phenol.

  • Meerwein Sulfonylation: Pour the diazonium mixture into a saturated solution of

    
     in acetic acid containing catalytic 
    
    
    
    .
    • Observation: Evolution of

      
       gas indicates sulfonyl chloride formation.
      
  • Ammonolysis: Extract the intermediate 5-fluoropyridine-3-sulfonyl chloride with DCM. Treat immediately with excess aqueous ammonia (25%) at 0°C.

  • Purification: Acidify to pH 6 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

    • Validation: Verify structure via

      
      -NMR (distinctive splitting of pyridine protons) and 
      
      
      
      -NMR.
4.2. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow


 hydration assay is the gold standard for measuring CA inhibition kinetics (

).

Reagents: Purified hCA I/II (cytosolic) or hCA IX (membrane), Phenol Red indicator, HEPES buffer (pH 7.5),


 saturated water.

Protocol:

  • Preparation: Prepare serial dilutions of 5-Fluoropyridine-3-sulfonamide (0.1 nM to 10 µM) in DMSO/Buffer (Max 1% DMSO).

  • Reaction: Mix enzyme solution with inhibitor solution and incubate for 15 min at room temp.

  • Measurement: rapidly mix with

    
    -saturated water using a stopped-flow spectrophotometer. Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop).
    
  • Calculation: Determine the initial velocity (

    
    ) of the catalyzed reaction. Calculate 
    
    
    
    using non-linear regression (Cheng-Prusoff equation to derive
    
    
    ).
    • Self-Validation: Run Acetazolamide as a positive control (Expected

      
       nM for hCA II).
      
Synthetic Derivatization & Future Applications

While 5-Fluoropyridine-3-sulfonamide has intrinsic activity, its primary value is as a Lead-Like Scaffold .

The "Tail Approach": To achieve selectivity for tumor-associated isoforms (hCA IX/XII), the pyridine ring can be derivatized to extend a "tail" towards the hydrophobic region of the enzyme active site.

Recommended Derivatization Strategy:

  • C2-Position Functionalization: The position adjacent to the sulfonamide is activated for nucleophilic aromatic substitution (

    
    ) or C-H activation due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.
    
  • Suzuki-Miyaura Coupling: Use the 5-Fluoro handle (under specific conditions) or pre-functionalize the ring with halogens to attach hydrophobic tails (e.g., substituted phenyls, triazoles).

Synthesis_Workflow Start 3-Amino-5-fluoropyridine Inter 5-Fluoropyridine-3-sulfonyl chloride Start->Inter NaNO2, SO2, CuCl2 (Meerwein) Target 5-Fluoropyridine-3-sulfonamide (Primary Scaffold) Inter->Target NH3 (aq) Deriv High-Potency Inhibitor (Tail Approach) Target->Deriv Lead Optimization (e.g., R-X Coupling)

Caption: Synthetic workflow transforming the precursor amine into the sulfonamide scaffold, ready for high-potency derivatization.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1263. Link

  • Scott, K. A., et al. (2020). Fragment-based drug discovery against carbonic anhydrase. Expert Opinion on Drug Discovery, 15(12), 1421-1434. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Volkamer, A., et al. (2022). Pyridine-sulfonamides as selective inhibitors of Carbonic Anhydrase IX. European Journal of Medicinal Chemistry, 227, 113946. Link

Sources

A Technical Guide to 5-Fluoropyridine-3-sulfonamide: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 5-Fluoropyridine-3-sulfonamide, its homologs, and analogs. It is intended for researchers, scientists, and drug development professionals. This document explores the synthesis, potential biological activities, and structure-activity relationships of this important chemical scaffold, grounding the discussion in established scientific principles and methodologies.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When combined with the sulfonamide functional group, a pharmacophore with a long history of therapeutic success, the resulting pyridine sulfonamide core offers a versatile platform for drug discovery.[2] Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] However, the biological activities of sulfonamides extend far beyond their antimicrobial effects, with derivatives showing promise as anticancer, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[2][4]

The introduction of a fluorine atom onto the pyridine ring, as in 5-Fluoropyridine-3-sulfonamide, can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity to target proteins. This guide will delve into the specifics of this fluorinated pyridine sulfonamide, providing a framework for its synthesis, evaluation, and further development.

Synthesis of 5-Fluoropyridine-3-sulfonamide and Its Precursors

The synthesis of 5-Fluoropyridine-3-sulfonamide is a multi-step process that relies on the availability of the key intermediate, 3-Amino-5-fluoropyridine. The general and well-established method for the formation of a sulfonamide involves the reaction of a sulfonyl chloride with an amine.[5][6]

Synthesis of 3-Amino-5-fluoropyridine

Several synthetic routes to 3-Amino-5-fluoropyridine have been reported. One common approach involves the Hofmann rearrangement of 5-fluoronicotinamide. Another method starts from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid.[7] The following is a representative synthetic protocol:

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine [7]

  • Preparation of 5-fluoronicotinic acid: A mixture of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid, anhydrous sodium acetate, and 10% palladium on carbon in methanol is hydrogenated under 1 atm of hydrogen for 18 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is taken up in ethyl acetate and water, and the pH is adjusted to 3 with 6N HCl.

  • The organic layer is separated, washed, dried, and concentrated to yield 5-fluoronicotinic acid.

  • Formation of the carbamate: 5-fluoronicotinic acid is dissolved in anhydrous 1,2-dichloroethane with N-methylmorpholine under a nitrogen atmosphere.

  • Diphenylphosphoryl azide is added dropwise, and the reaction is stirred and then heated.

  • Benzyl alcohol and cuprous chloride are added, and the mixture is refluxed for 3 hours.

  • The product, benzyl (5-fluoropyridin-3-yl)carbamate, is purified by silica gel chromatography.

  • Deprotection to 3-Amino-5-fluoropyridine: The carbamate is deprotected to yield the final product.

Synthesis of 5-Fluoropyridine-3-sulfonamide

With 3-Amino-5-fluoropyridine in hand, the final sulfonamide can be prepared. This typically involves the reaction of the amine with a suitable sulfonyl chloride, such as chlorosulfonic acid, followed by amination.

Proposed Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

  • Chlorosulfonylation of 5-Fluoropyridine: 5-Fluoropyridine is carefully added to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).

  • The reaction mixture is slowly warmed to room temperature and then heated to facilitate the reaction.

  • The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.

  • The crude 5-fluoropyridine-3-sulfonyl chloride is filtered, washed with cold water, and dried.

  • Amination of the Sulfonyl Chloride: The 5-fluoropyridine-3-sulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane).

  • The solution is cooled, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction is allowed to proceed to completion, after which the organic layer is separated, washed, dried, and the solvent is evaporated to yield 5-Fluoropyridine-3-sulfonamide.

  • The final product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_6_dichloro_5_fluoro_3_pyridinecarboxylic_acid 2,6-dichloro-5-fluoro- 3-pyridinecarboxylic acid 5_fluoronicotinic_acid 5-fluoronicotinic acid 2_6_dichloro_5_fluoro_3_pyridinecarboxylic_acid->5_fluoronicotinic_acid Hydrogenation Benzyl_carbamate Benzyl (5-fluoropyridin-3-yl)carbamate 5_fluoronicotinic_acid->Benzyl_carbamate Carbamate formation 3_Amino_5_fluoropyridine 3-Amino-5-fluoropyridine Benzyl_carbamate->3_Amino_5_fluoropyridine Deprotection 5_Fluoropyridine 5-Fluoropyridine 5_fluoropyridine_3_sulfonyl_chloride 5-fluoropyridine- 3-sulfonyl chloride 5_Fluoropyridine->5_fluoropyridine_3_sulfonyl_chloride Chlorosulfonylation 5_Fluoropyridine_3_sulfonamide 5-Fluoropyridine- 3-sulfonamide 5_fluoropyridine_3_sulfonyl_chloride->5_Fluoropyridine_3_sulfonamide Amination

Caption: Synthetic workflow for 5-Fluoropyridine-3-sulfonamide.

Homologs and Analogs of 5-Fluoropyridine-3-sulfonamide

The core structure of 5-Fluoropyridine-3-sulfonamide can be systematically modified to generate a library of analogs and homologs for structure-activity relationship (SAR) studies.

Homologs

Homologs can be generated by adding methylene groups to create alkylsulfonamides or by extending a substituent on the pyridine ring.

Analogs

A wide range of analogs can be synthesized by:

  • Varying the position of the fluorine and sulfonamide groups: Isomers such as 2-fluoro- and 6-fluoropyridine-3-sulfonamide can be synthesized to probe the importance of the substitution pattern.

  • Introducing other substituents on the pyridine ring: The addition of small alkyl, alkoxy, or halo groups can influence lipophilicity and electronic properties.

  • Modifying the sulfonamide group: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups to explore the impact on binding and pharmacokinetics.

Potential Biological Targets and Therapeutic Applications

While specific biological data for 5-Fluoropyridine-3-sulfonamide is not extensively published, the activities of related pyridine sulfonamides suggest several potential therapeutic applications.

  • Antimicrobial Agents: As a sulfonamide, this compound could exhibit antibacterial activity by inhibiting dihydropteroate synthase.[3] It could be effective against a range of Gram-positive and Gram-negative bacteria.[3]

  • Antiviral Agents: Pyridine-based sulfonamides have shown antiviral potency.[4][8] For instance, some derivatives have demonstrated inhibitory activity against Hsp90α, a protein involved in viral replication.[9]

  • Enzyme Inhibitors:

    • Carbonic Anhydrase Inhibitors: Fluorinated sulfonamides are known to be effective inhibitors of carbonic anhydrases, which are implicated in various diseases.[10]

    • Kinase Inhibitors: The pyridine sulfonamide scaffold is present in inhibitors of various kinases, which are key targets in cancer therapy.[11]

    • Other Enzymes: Related structures have shown inhibitory activity against enzymes like DPP-4 (relevant for diabetes) and MALT1 (implicated in certain cancers and autoimmune disorders).[12][13]

  • Anti-inflammatory Agents: Some substituted pyridines act as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[14]

Biological_Targets cluster_targets Potential Biological Targets Core 5-Fluoropyridine-3-sulfonamide Scaffold DHPS Dihydropteroate Synthase (Antibacterial) Core->DHPS Hsp90a Hsp90α (Antiviral) Core->Hsp90a CA Carbonic Anhydrases (Various) Core->CA Kinases Kinases (Anticancer) Core->Kinases DPP4 DPP-4 (Antidiabetic) Core->DPP4 COX2 COX-2 (Anti-inflammatory) Core->COX2

Caption: Potential biological targets for 5-Fluoropyridine-3-sulfonamide.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is highly dependent on their structure.[1] For antibacterial sulfonamides, a free para-amino group is generally required for activity, as it mimics p-aminobenzoic acid (PABA). However, for other biological targets, this is not a strict requirement.

Key points for SAR exploration of 5-Fluoropyridine-3-sulfonamide analogs include:

  • The position of the fluorine atom: The location of the fluorine will influence the electron distribution in the pyridine ring and can affect binding to the target protein.

  • Substituents on the sulfonamide nitrogen: N-substitution can be used to modulate solubility, cell permeability, and target selectivity.

  • Additional substituents on the pyridine ring: Exploring the effect of different functional groups at other positions on the ring can lead to improved potency and selectivity.

Bioassays for Evaluation

A variety of in vitro and in vivo assays are necessary to evaluate the biological activity of 5-Fluoropyridine-3-sulfonamide and its analogs.

In Vitro Assays
  • Enzyme Inhibition Assays: For targets like carbonic anhydrase, kinases, or DPP-4, enzyme inhibition assays are crucial. These typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to determine the IC50 value.[9]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacterial strains can be determined using methods like broth microdilution.

  • Antiviral Assays: The ability of the compounds to inhibit viral replication in cell culture can be assessed using techniques such as plaque reduction assays.

  • Cell Proliferation Assays: For potential anticancer agents, cytotoxicity against various cancer cell lines can be measured using assays like the MTT assay.

Experimental Protocol: General Enzyme Inhibition Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the enzyme, its substrate, and a buffer solution.

  • Add serial dilutions of the test compound to the wells.

  • Include positive and negative controls.

  • Incubate the plate for a specific time at an optimal temperature.

  • Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Assays

Promising compounds from in vitro studies can be advanced to in vivo models. The choice of model will depend on the therapeutic target. For example, an antibacterial candidate could be tested in a mouse model of infection, while a potential anticancer drug would be evaluated in a tumor xenograft model.[11]

Data Presentation

The following table provides a hypothetical framework for summarizing the biological data of a series of 5-Fluoropyridine-3-sulfonamide analogs.

Compound IDR1R2Target Enzyme IC50 (µM)Antibacterial MIC (µg/mL) vs. E. coliAntiviral EC50 (µM) vs. HSV-1
5F-3S HHData to be determinedData to be determinedData to be determined
Analog 1 CH3HData to be determinedData to be determinedData to be determined
Analog 2 HCH3Data to be determinedData to be determinedData to be determined
Analog 3 ClHData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

5-Fluoropyridine-3-sulfonamide represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and the core structure is amenable to a wide range of modifications for SAR studies. Based on the known biological activities of related pyridine sulfonamides, this compound and its derivatives warrant investigation as potential antimicrobial, antiviral, and enzyme-inhibiting agents. Future research should focus on the synthesis of a diverse library of analogs, followed by systematic screening against a panel of relevant biological targets to fully elucidate the therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will be invaluable for the design of next-generation drugs with improved efficacy and safety profiles.

References

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  • Bhusnure, O. G., Gholve, S. B., Kazi, P. A., Giram, P. S., & Thonte, S. S. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Cimpeanu, A. I., Din, S., Bîcu, E., & Drăgan, M. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(11), 2596. [Link]

  • WO2025093631A1. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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  • Angeli, A., De Luca, V., & Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686–689. [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved January 31, 2026, from [Link]

  • Arshad, N., Imran, M., & Channar, P. A. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientia Pharmaceutica, 85(1), 10. [Link]

  • Khan, I., Ali, S., & Ahmad, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3787–3798. [Link]

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  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved January 31, 2026, from [Link]

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  • El-Gazzar, M. G., Mahmoud, K., & El-Gamil, D. S. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Biftu, T., Feng, D., & Qian, X. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5753–5758. [Link]

  • US20240150365A1. (2024). Pyridinylsulfonamide compounds and their use in therapy.
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  • US5861419A. (1999). Substituted pyridines as selective cyclooxygenase-2 inhibitors.
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Methodological & Application

Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 5-Fluoropyridine-3-sulfonamide from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Fluoropyridine-3-sulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. This multi-step synthetic route has been designed for researchers in drug development and organic synthesis, offering in-depth explanations for each transformation. The pathway leverages a sequence of well-established yet challenging reactions, including a Sandmeyer-type sulfonyl chloride formation, nitration, reduction, and a final Balz-Schiemann fluorination. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes, ensuring a robust and reproducible methodology.

Introduction: The Significance of Fluorinated Pyridine Sulfonamides

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the sulfonamide moiety is a key pharmacophore present in a multitude of clinically approved drugs, including antibacterial, antiviral, and anticancer agents.[2][3][4] The combination of these two features in a pyridine scaffold, as seen in 5-Fluoropyridine-3-sulfonamide, creates a high-value heterocyclic building block with significant potential for the development of novel therapeutics.[1][2]

This application note outlines a logical and feasible, albeit challenging, synthetic pathway to construct this molecule from 3-aminopyridine. The chosen route is based on fundamental organic chemistry principles and provides a framework for accessing this and other similarly substituted pyridine derivatives.

Overall Synthetic Strategy

The transformation of 3-aminopyridine into 5-Fluoropyridine-3-sulfonamide requires a multi-step approach due to the specific substitution pattern required on the pyridine ring. A direct functionalization is not feasible; therefore, a linear sequence involving the sequential introduction of the required functional groups is proposed. The overall workflow is depicted below.

G cluster_0 Overall Synthesis Workflow A 3-Aminopyridine B Pyridine-3-sulfonyl chloride A->B  Step 1: Diazotization & Sulfonylation   C Pyridine-3-sulfonamide B->C  Step 2: Amidation   D 5-Nitropyridine-3-sulfonamide C->D  Step 3: Nitration   E 5-Aminopyridine-3-sulfonamide D->E  Step 4: Reduction   F 5-Fluoropyridine-3-sulfonamide E->F  Step 5: Balz-Schiemann Fluorination  

Figure 1: Overall workflow for the synthesis of 5-Fluoropyridine-3-sulfonamide.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[5][6] Special care must be taken when handling corrosive acids, sulfonyl chlorides, and potentially explosive diazonium intermediates.[7][8]

Step 1: Synthesis of Pyridine-3-sulfonyl chloride

This initial step converts the amino group of 3-aminopyridine into a sulfonyl chloride via a Sandmeyer-type reaction. The amine is first transformed into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[9]

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminopyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the pyridine-3-diazonium chloride solution.[10] The reaction is typically monitored for completion by testing for the absence of starting amine with a starch-iodide paper.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride (catalytic amount).

  • Slowly add the cold diazonium salt solution to the SO2/CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Pyridine-3-sulfonyl chloride.

Rationale: The diazotization of aminopyridines can be challenging due to the basicity of the ring nitrogen, which can be protonated in the acidic medium.[11][12] Careful control of temperature is crucial to prevent the premature decomposition of the diazonium salt.[13]

Step 2: Synthesis of Pyridine-3-sulfonamide

The synthesized sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with ammonia.[14]

Protocol:

  • Dissolve the crude Pyridine-3-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add an excess of a solution of ammonia (e.g., 7N ammonia in methanol or concentrated aqueous ammonia, ~8-10 eq) dropwise.[14]

  • Stir the resulting suspension at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in DCM and wash with saturated aqueous ammonium chloride and brine.[14]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford Pyridine-3-sulfonamide as a solid.

Rationale: The reaction is a nucleophilic acyl substitution at the sulfur atom. Using an excess of ammonia ensures complete conversion and helps to neutralize the HCl byproduct.[14][15]

Step 3: Nitration of Pyridine-3-sulfonamide

This step introduces a nitro group at the 5-position of the pyridine ring. The sulfonamide group at the 3-position is a meta-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C-5 position.

Protocol:

  • To a flask containing fuming sulfuric acid (oleum), cool to 0 °C and slowly add Pyridine-3-sulfonamide (1.0 eq) in portions, ensuring the temperature does not rise significantly.

  • Once the addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and then heat carefully to 60-70 °C for several hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and pour it carefully onto a large amount of crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-Nitropyridine-3-sulfonamide.

Rationale: Nitrating a pyridine ring is inherently difficult due to its electron-deficient nature. The presence of a deactivating sulfonamide group makes the conditions even more forcing. The use of fuming sulfuric and nitric acids is necessary to generate a sufficient concentration of the nitronium ion electrophile.

Step 4: Reduction of 5-Nitropyridine-3-sulfonamide

The nitro group is reduced to a primary amine, providing the precursor for the final fluorination step.

Protocol:

  • Suspend 5-Nitropyridine-3-sulfonamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenate the mixture on a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for several hours until hydrogen uptake ceases.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid.

  • After the reaction is complete, filter the catalyst (if used) through a pad of Celite.

  • Concentrate the filtrate, and if an acidic workup was used, basify the residue to precipitate the product.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 5-Aminopyridine-3-sulfonamide.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent can be optimized for yield and purity.

Step 5: Synthesis of 5-Fluoropyridine-3-sulfonamide via Balz-Schiemann Reaction

This is the final and key step to introduce the fluorine atom. The 5-amino group is converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-pyridine.[16][17]

Protocol:

  • Suspend 5-Aminopyridine-3-sulfonamide (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at low temperature, which should result in the precipitation of the diazonium tetrafluoroborate salt.

  • Isolate the potentially explosive diazonium salt by filtration, wash with cold ether, and dry carefully under vacuum.[7][18]

  • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) or as a solid melt until nitrogen evolution ceases.[7] The decomposition temperature is typically in the range of 110-130 °C.[19]

  • After cooling, the residue can be purified by column chromatography on silica gel to afford the final product, 5-Fluoropyridine-3-sulfonamide.

Rationale: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[17] The formation of the stable tetrafluoroborate salt allows for its isolation, though care must be taken as diazonium salts can be explosive when dry.[7] Thermal decomposition causes the loss of N₂ and BF₃, with the remaining fluoride anion acting as a nucleophile to displace the diazonium group.

G cluster_1 Balz-Schiemann Reaction Mechanism A Ar-NH₂ B Ar-N₂⁺ Cl⁻ A->B Diazotization C Ar-N₂⁺ BF₄⁻ (Diazonium Tetrafluoroborate) B->C Anion Exchange D Ar-F (Aryl Fluoride) C->D Thermal Decomposition E NaNO₂, HBF₄ F Δ (Heat) G N₂ + BF₃ D->G Byproducts

Figure 2: Simplified mechanism of the Balz-Schiemann reaction.

Data Summary

The following table provides an overview of the materials and expected yields for this synthetic sequence. Note that yields are representative and can vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 3-AminopyridineNaNO₂, HCl, SO₂, CuClPyridine-3-sulfonyl chloride40-50%
2 Pyridine-3-sulfonyl chlorideNH₃ solutionPyridine-3-sulfonamide85-95%[14]
3 Pyridine-3-sulfonamideFuming H₂SO₄, Fuming HNO₃5-Nitropyridine-3-sulfonamide60-70%
4 5-Nitropyridine-3-sulfonamideH₂, Pd/C5-Aminopyridine-3-sulfonamide80-90%
5 5-Aminopyridine-3-sulfonamideHBF₄, NaNO₂, Heat5-Fluoropyridine-3-sulfonamide50-60%

Conclusion

The synthesis of 5-Fluoropyridine-3-sulfonamide from 3-aminopyridine is a challenging yet rewarding endeavor for the experienced synthetic chemist. The five-step sequence described in this application note provides a robust and logical pathway to access this valuable compound. By carefully following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this and related fluorinated heterocyclic sulfonamides for application in drug discovery and development programs.

References

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  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

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5-Fluoropyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonamide moieties into heterocyclic scaffolds has proven to be a highly effective strategy for the discovery of novel therapeutic agents.[1][2] The fluorine atom, with its unique electronic properties and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Simultaneously, the sulfonamide group, a well-established pharmacophore, serves as a versatile hydrogen bond donor and acceptor, contributing to target engagement and favorable physicochemical properties.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Fluoropyridine-3-sulfonamide, a valuable building block in the construction of complex molecular architectures with significant therapeutic potential. We will delve into the synthetic pathways to access this key intermediate and explore its utility in generating diverse libraries of compounds, with a particular focus on the development of kinase inhibitors. The protocols and insights provided herein are grounded in established chemical principles and aim to empower chemists to leverage this scaffold in their drug discovery programs.

Synthesis of 5-Fluoropyridine-3-sulfonamide: A Practical Guide

The synthesis of 5-Fluoropyridine-3-sulfonamide can be efficiently achieved through a two-step sequence starting from the commercially available 3-Amino-5-fluoropyridine. The key transformation involves a diazotization of the amino group followed by a sulfochlorination and subsequent amination.

Workflow for the Synthesis of 5-Fluoropyridine-3-sulfonamide

A 3-Amino-5-fluoropyridine B Diazotization A->B NaNO2, HCl C 5-Fluoropyridine-3-diazonium salt B->C D Sulfochlorination (SO2, CuCl2) C->D E 5-Fluoropyridine-3-sulfonyl chloride D->E F Amination (NH4OH) E->F G 5-Fluoropyridine-3-sulfonamide F->G

Caption: Synthetic route to 5-Fluoropyridine-3-sulfonamide.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of pyridine sulfonyl chlorides.[6][7]

Materials:

  • 3-Amino-5-fluoropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas inlet, dissolve 3-Amino-5-fluoropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.[8]

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfochlorination:

    • In a separate flask, prepare a solution of copper(II) chloride (0.1 eq) in glacial acetic acid.

    • Bubble sulfur dioxide gas through this solution for 15-20 minutes at room temperature.

    • Cool the copper(II) chloride/SO₂ solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the copper(II) chloride/SO₂ solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-Fluoropyridine-3-sulfonyl chloride.[9]

Note: This intermediate is often used directly in the next step without further purification.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

This protocol is a standard procedure for the amination of sulfonyl chlorides.[10]

Materials:

  • 5-Fluoropyridine-3-sulfonyl chloride (crude from the previous step)

  • Ammonium Hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amination:

    • Dissolve the crude 5-Fluoropyridine-3-sulfonyl chloride in dichloromethane at 0-5 °C.

    • Slowly add concentrated ammonium hydroxide (excess, ~5-10 eq), maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Work-up and Purification:

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 5-Fluoropyridine-3-sulfonamide.

Applications in Organic Synthesis: A Gateway to Novel Therapeutics

5-Fluoropyridine-3-sulfonamide is a versatile building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its strategic placement of a sulfonamide group and a fluorine atom on the pyridine ring allows for diverse functionalization through various coupling reactions.

N-Arylation of 5-Fluoropyridine-3-sulfonamide: Accessing Privileged Scaffolds

The sulfonamide nitrogen can be readily arylated using Buchwald-Hartwig amination or Chan-Lam coupling reactions, providing access to N-arylpyridinylsulfonamides. These motifs are prevalent in many kinase inhibitors.

Workflow for N-Arylation

A 5-Fluoropyridine-3-sulfonamide C N-Arylation Reaction A->C B Aryl Halide or Aryl Boronic Acid B->C D N-Aryl-5-fluoropyridine-3-sulfonamide C->D Pd or Cu catalyst, Base, Ligand

Caption: General workflow for N-arylation reactions.

Representative Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • 5-Fluoropyridine-3-sulfonamide (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add 5-Fluoropyridine-3-sulfonamide, the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Representative N-Arylation Reactions

Aryl Halide PartnerCatalyst/LigandBaseSolventYield (%)
4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Dioxane75-85
1-Bromo-4-methoxybenzenePd(OAc)₂/BINAPK₃PO₄Toluene70-80
2-BromopyridinePdCl₂(dppf)K₂CO₃DME65-75

Note: Yields are estimates based on similar reported reactions and may vary.

Suzuki-Miyaura Coupling: Expanding Molecular Diversity

While the primary sulfonamide itself is not a typical coupling partner in Suzuki reactions, derivatization of the pyridine ring with a halogen (e.g., at the 2- or 6-position) allows for subsequent Suzuki-Miyaura cross-coupling reactions. This strategy enables the introduction of various aryl and heteroaryl groups, further expanding the chemical space accessible from this scaffold.

Workflow for Suzuki-Miyaura Coupling

A Halogenated 5-Fluoropyridine-3-sulfonamide C Suzuki-Miyaura Coupling A->C B Aryl Boronic Acid or Ester B->C D Aryl-Substituted 5-Fluoropyridine-3-sulfonamide C->D Pd catalyst, Base, Solvent

Caption: Suzuki-Miyaura coupling strategy.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • Halogenated 5-Fluoropyridine-3-sulfonamide derivative (1.0 eq)

  • Aryl boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a round-bottom flask, combine the halogenated pyridine sulfonamide, aryl boronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Drug Discovery

Pyridinylsulfonamide compounds derived from 5-Fluoropyridine-3-sulfonamide have shown promise as inhibitors of various kinases, including mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[10] The pyridine core acts as a hinge-binding motif, while the sulfonamide and the appended aryl groups can be tailored to interact with specific residues in the kinase active site, thereby achieving potency and selectivity. The fluorine atom can enhance binding through favorable electrostatic interactions and improve metabolic stability.

Conclusion

5-Fluoropyridine-3-sulfonamide is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the ability to undergo a variety of functionalization reactions, such as N-arylation and Suzuki-Miyaura coupling, make it an attractive scaffold for medicinal chemists. The insights and protocols provided in this application note are intended to facilitate the use of this compound in drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan/files/publications/2023_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)

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  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

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Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 5-Fluoropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 5-fluoropyridine-3-sulfonamide derivatives. These scaffolds are of significant interest in medicinal chemistry, and their synthesis via palladium-catalyzed cross-coupling represents a critical transformation in drug discovery pipelines. This document delves into the mechanistic underpinnings of the reaction, addresses the unique challenges posed by this substrate class, and offers optimized protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Amines in Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the aryl amine moiety is a ubiquitous feature in a vast array of therapeutic agents.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2]

This guide focuses on a particularly relevant and challenging substrate class: 5-fluoropyridine-3-sulfonamide derivatives. The pyridine sulfonamide motif is a key pharmacophore in many biologically active molecules, while the fluorine substituent is often incorporated to modulate physicochemical properties such as metabolic stability and binding affinity. The successful C-N coupling on this electron-deficient, sterically hindered, and potentially coordinating heterocyclic system is a non-trivial synthetic challenge that demands a carefully optimized reaction protocol.

Mechanistic Rationale: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which is generally accepted to involve three key stages.[1][3][4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-halopyridine-3-sulfonamide, forming a Pd(II) complex. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[3][6]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[6]

  • Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired arylated amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1] The choice of ligand is critical in promoting the desired reductive elimination pathway.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product hx [Base-H]⁺ X⁻ amido_complex->hx aryl_halide Ar-X (5-Halopyridine-3-sulfonamide) aryl_halide->oa_complex amine HNR¹R² (Amine) amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: Key Parameters for Success

The successful amination of 5-fluoropyridine-3-sulfonamide derivatives hinges on the careful selection of several key reaction components. The electron-deficient nature of the pyridine ring and the potential for heteroatom coordination necessitate the use of highly active catalyst systems.[2][7]

ParameterRecommended ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. G3/G4 Precatalysts (e.g., XPhos Pd G3)While simple Pd(0) and Pd(II) sources are effective, modern palladium precatalysts are often preferred.[4] They offer superior air and moisture stability and generate the active L-Pd(0) species more reliably and efficiently upon exposure to a base, leading to more consistent results.
Ligand Biaryl Monophosphines: XPhos, RuPhos, BrettPhos.[7] Josiphos-type: CyPF-tBu.[2]This is the most critical parameter. The substrate is an electron-deficient heteroaryl halide. Bulky, electron-rich monophosphine ligands are essential. They accelerate the rate-limiting oxidative addition and promote the desired reductive elimination over side reactions. Bidentate ligands can also be effective in preventing catalyst inhibition by the basic pyridine nitrogen.[2][8]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are typically required to deprotonate the amine (or the sulfonamide N-H if unprotected) and facilitate the catalytic cycle.[9] The choice may depend on the functional group tolerance of the substrates. For sensitive substrates, a weaker base like Cs₂CO₃ may be screened, though this often requires higher temperatures.[10]
Solvent Toluene, 1,4-Dioxane, THF, CPMEAnhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are the most common and effective solvents for this transformation.[11] The choice can influence the solubility of the base and reaction intermediates, impacting reaction rates.
Temperature 80 - 110 °CMost Buchwald-Hartwig aminations require heating to drive the reaction to completion.[4] The optimal temperature should be determined empirically, balancing reaction rate against potential substrate or product decomposition.
Atmosphere Nitrogen or ArgonThe Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Maintaining a strict inert atmosphere throughout the setup and reaction is crucial for catalytic activity.[11]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the amination of 5-bromo-3-fluoropyridine-2-sulfonamide with a generic secondary amine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphine ligands and palladium compounds should be handled with care. LHMDS and alkali metal tert-butoxides are corrosive and moisture-sensitive.

Experimental_Workflow start Start: Assemble Glassware prep Prepare Reagents & Solvents (Anhydrous, Degassed) start->prep setup Reaction Setup Under Inert Gas (N₂ or Ar) prep->setup add_solids Add Aryl Halide, Base, Pd Precatalyst, Ligand setup->add_solids add_liquids Add Solvent & Amine add_solids->add_liquids reaction Heat to Target Temperature (e.g., 100 °C) with Stirring add_liquids->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench Cool to RT & Quench (e.g., with aq. NH₄Cl) monitor->quench Complete workup Aqueous Workup (Extraction with EtOAc) quench->workup purify Purification (Column Chromatography) workup->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

  • 5-bromo-3-fluoropyridine-2-sulfonamide (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-3-fluoropyridine-2-sulfonamide (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.04 equiv).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Addition of Liquids: Through the septum, add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Follow this with the addition of the secondary amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality (wet/oxygenated) solvent.4. Reaction temperature too low.1. Use an airtight technique; switch to a more stable Pd precatalyst (e.g., XPhos Pd G3).2. Switch to a stronger base (e.g., LHMDS or K-OtBu).3. Use freshly distilled or commercially available anhydrous, degassed solvent.4. Increase the temperature in 10 °C increments.
Formation of Hydrodehalogenated Byproduct 1. Competing β-hydride elimination.2. Presence of water in the reaction.1. This pathway can compete with reductive elimination.[1] Use a bulkier ligand (e.g., BrettPhos) which can favor the desired C-N bond formation.2. Ensure all reagents and solvents are scrupulously dried.
Dark, Tarry Reaction Mixture 1. Catalyst decomposition at high temperatures.2. Substrate/product instability under the reaction conditions.1. Lower the reaction temperature and/or reduce the reaction time.2. Screen a milder base (e.g., Cs₂CO₃) or a different solvent system.
Difficulty in Purifying Product 1. Product co-elutes with ligand or ligand oxide.2. Incomplete reaction.1. Use a different purification method (e.g., recrystallization, reverse-phase HPLC). Consider using a water-soluble phosphine ligand if available.2. Re-optimize the reaction to drive it to completion.

References

  • Buchwald-Hartwig amination - YouTube. (2023). Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (2022). Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024). Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ResearchGate. (2021). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides - ResearchGate. (n.d.). Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Available at: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University. (n.d.). Available at: [Link]

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Application Note: High-Throughput Screening of 5-Fluoropyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Isoform-Selective Carbonic Anhydrase Inhibition in Oncology

Executive Summary & Scientific Rationale

The 5-fluoropyridine-3-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the inhibition of metalloenzymes such as Carbonic Anhydrases (CAs) . While traditional benzene-sulfonamides (e.g., acetazolamide) are potent CA inhibitors, they often lack selectivity, leading to systemic side effects via inhibition of the ubiquitous cytosolic isoform hCA II.

The incorporation of the 5-fluoropyridine core serves three critical mechanistic functions:

  • pKa Modulation: The electron-withdrawing fluorine atom and pyridine nitrogen lower the pKa of the sulfonamide moiety (

    
    ), enhancing the ionization to the active anion (
    
    
    
    ) at physiological pH, which is required for Zinc (
    
    
    ) coordination in the enzyme active site.
  • Metabolic Stability: Fluorine substitution at the C5 position blocks oxidative metabolism (e.g., P450-mediated oxidation), extending the half-life of the compound.

  • Selectivity Tuning: The pyridine nitrogen offers a hydrogen bond acceptor vector distinct from the benzene ring, potentially exploiting specific residues in the active site of tumor-associated isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors.

This guide details a high-throughput screening (HTS) workflow designed to identify analogs with high potency for hCA IX/XII and high selectivity against the off-target hCA II.

Screening Workflow Strategy

To process large libraries of 5-fluoropyridine-3-sulfonamide analogs, we utilize a funnel approach. The primary screen utilizes a robust, cost-effective esterase assay, followed by a physiological CO2 hydrase validation step.

HTS_Workflow Start Compound Library (5-Fluoropyridine-3-sulfonamides) Primary Primary Screen: Esterase Assay (Substrate: 4-NPA) Format: 384-well Absorbance Start->Primary Filter1 Filter: >50% Inhibition @ 10 µM Primary->Filter1 Raw Data Filter1->Start Non-binders (Archive) Secondary Orthogonal Screen: CO2 Hydrase Assay (Substrate: CO2/Phenol Red) Format: 96-well Stopped-Flow/Plate Filter1->Secondary Hits Selectivity Selectivity Profiling (hCA IX vs. hCA II) Secondary->Selectivity Confirmed Actives Hit Validated Hit (Ki < 50 nM for hCA IX) Selectivity->Hit Selectivity Index > 10

Figure 1: HTS Funnel for Sulfonamide Analogs. The workflow prioritizes throughput in the primary phase and physiological relevance in the secondary phase.

Compound Management & Solubility

Sulfonamides, particularly those with heteroaromatic cores, can exhibit poor aqueous solubility. Proper handling is critical to prevent false negatives (precipitation) or false positives (aggregates).

  • Stock Preparation: Dissolve analogs in 100% DMSO to a concentration of 10 mM .

  • Solubility Verification: 5-fluoropyridine-3-sulfonamide derivatives generally show good solubility in DMSO (up to 50 mM). However, upon dilution into aqueous buffer, precipitation may occur.

  • Protocol:

    • Dilute 10 mM stock 1:100 into assay buffer (final 100 µM).

    • Measure Absorbance at 600nm (turbidity check).

    • Pass Criteria: OD600 < 0.005 (indicates no aggregation).

Primary Assay: 4-NPA Esterase Hydrolysis (384-well)

While Carbonic Anhydrase naturally hydrates CO2, it also possesses esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow, Abs 400nm). This reaction is easier to automate than gas-based assays.

Reagents
  • Enzyme: Recombinant hCA IX (extracellular domain) or hCA II (for counter-screening).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile, not DMSO, to prevent spontaneous hydrolysis.

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Step-by-Step Protocol
  • Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense 20 nL of compound (in DMSO) into a 384-well clear-bottom plate.

  • Enzyme Addition: Add 10 µL of hCA IX enzyme solution (final conc. 10 nM) using a bulk dispenser.

  • Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Addition: Add 10 µL of 4-NPA substrate solution (freshly prepared, final conc. 0.5 mM).

  • Detection: Immediately read Absorbance at 400 nm in kinetic mode for 10 minutes (one read every 30 seconds).

  • Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

Data Validation (Z-Prime)

To ensure assay robustness, include:

  • Max Signal (High Control): DMSO + Enzyme + Substrate.

  • Min Signal (Low Control): DMSO + Buffer + Substrate (or excess Acetazolamide).

  • Requirement:

    
     is mandatory for HTS acceptance.
    

Secondary Assay: CO2 Hydrase Activity (Orthogonal)

The esterase assay is a surrogate. Validated hits must be tested against the physiological substrate (


) to determine the true inhibition constant (

). This assay measures the acidification of the buffer as

is converted to bicarbonate and protons (

).
Mechanism


Acidification causes the Phenol Red indicator to shift from Red (Abs 557nm) to Yellow (Abs 440nm).
Protocol (Plate-Based Adaptation)
  • Buffer: 20 mM Hepes (pH 8.2), 20 mM

    
    , 0.01% Phenol Red.
    
  • Preparation: Mix Enzyme (hCA IX) and Compound in the buffer.

  • Reaction Trigger: Inject CO2-saturated water (prepared by bubbling CO2 gas into water for 30 mins) into the wells.

  • Detection: Monitor the decrease in Absorbance at 557 nm over 60 seconds.

  • Calculation: The time required for the pH to drop from 8.2 to 6.3 (color change) is measured.

    
     (uncatalyzed) vs. 
    
    
    
    (catalyzed) vs.
    
    
    (inhibited).

Structural Mechanism of Action

Understanding the binding mode is essential for optimizing the 5-fluoropyridine core. The sulfonamide nitrogen coordinates directly to the Zinc ion.[1]

MOA Zn Zn²⁺ Ion His Histidine Triad (His94, His96, His119) His->Zn Coordination Sulfonamide Sulfonamide Anion (SO₂NH⁻) Sulfonamide->Zn Tetrahedral Coordination Pyridine 5-Fluoropyridine Core Sulfonamide->Pyridine Covalent Bond Tail Tail Region (Hydrophobic/Hydrophilic) Pyridine->Tail Linker Active Site Wall Active Site Wall Pyridine->Active Site Wall H-Bond (N-atom) Hydrophobic Pocket Hydrophobic Pocket Tail->Hydrophobic Pocket hCA IX Specificity

Figure 2: Binding Mechanism. The sulfonamide anchors to the Zinc, while the 5-fluoropyridine core positions the tail to interact with isoform-specific residues.

Data Analysis & Interpretation

Quantitative Output Table

Summarize screening data using the following structure to rank analogs.

Compound IDStructure CorehCA IX

(nM)
hCA II

(nM)
Selectivity Index (II/IX)Efficacy Status
Ref (AAZ) Acetazolamide25120.48Non-Selective
F-Pyr-01 5-F-Pyridine1508005.3Moderate Hit
F-Pyr-02 5-F-Pyridine-Tail8 >1000>125 Lead Candidate
Critical Calculations
  • Percent Inhibition:

    
    
    
  • Cheng-Prusoff Equation (for Ki):

    
    
    Note: For the esterase assay, use the Km of 4-NPA. For CO2 hydrase, the calculation is more complex due to the competitive nature of CO2.
    

Troubleshooting Guide

  • Issue: High background hydrolysis of 4-NPA in "No Enzyme" wells.

    • Cause: 4-NPA is unstable at pH > 8.0 or in the presence of nucleophiles.

    • Solution: Lower pH to 7.5. Ensure 4-NPA stock is in Acetonitrile, not ethanol or DMSO (which can contain water). Prepare fresh substrate every 2 hours.

  • Issue: Inconsistent potency between Esterase and Hydrase assays.

    • Cause: Compound may bind to the esterase sub-site but not block the proton shuttle required for hydrase activity.

    • Solution: Prioritize Hydrase assay data for SAR decisions. The Esterase assay is strictly for filtering non-binders.

References

  • Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. National Institutes of Health (NIH).

  • Mishra, C. B., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed.

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health (NIH).

  • Bozdag, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. MDPI.

  • ACS Biochemistry. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications.

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Application Notes & Protocols: A Strategic Guide to Developing Kinase Inhibitors from a 5-Fluoropyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of the sulfonamide moiety, a cornerstone in medicinal chemistry, and the unique properties of a fluorinated pyridine ring presents a compelling starting point for novel kinase inhibitor discovery.[1][2][3] The sulfonamide group can act as a versatile hydrogen bond donor/acceptor, while the fluoropyridine core offers metabolic stability and unique electronic properties that can be exploited for potent and selective kinase binding.[4][5] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of developing kinase inhibitors, using 5-Fluoropyridine-3-sulfonamide as a privileged scaffold. We will detail the strategic rationale, key experimental protocols, and decision-making logic from initial library synthesis to preclinical candidate selection.

Introduction: The Rationale for the 5-Fluoropyridine-3-sulfonamide Scaffold

The journey of kinase drug discovery is a testament to the power of medicinal chemistry in targeting the complex signaling networks that go awry in diseases like cancer.[6][7] Kinases remain a premier class of "druggable" targets, with a continuous demand for novel chemical matter that can overcome challenges of selectivity and acquired resistance.[6][8][9]

The selection of a core scaffold is a critical first step that dictates the trajectory of the entire discovery program. The 5-Fluoropyridine-3-sulfonamide scaffold is particularly attractive for several reasons:

  • The Sulfonamide Moiety: This functional group is present in a wide array of approved drugs and is well-recognized for its ability to form key interactions within enzyme active sites.[1][3][10] It can mimic a phosphate group and often serves as a critical "hinge-binding" element in the ATP-binding pocket of many kinases.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, providing an additional anchor point for protein binding.[11][12]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4] A fluorine substituent at the 5-position of the pyridine ring can significantly alter the molecule's properties by:

    • Modulating pKa: Influencing the basicity of the pyridine nitrogen, which can fine-tune interactions with the kinase hinge region.

    • Enhancing Metabolic Stability: Blocking potential sites of oxidative metabolism, thereby improving pharmacokinetic properties.

    • Improving Binding Affinity: Through favorable electrostatic or hydrophobic interactions with the target protein.[5]

This guide outlines a systematic approach to harness these features, transforming a simple starting scaffold into a potent and selective clinical candidate.

Section 1: Library Design, Target Identification, and Hit Discovery

The initial phase focuses on creating a diverse chemical library around the core scaffold and screening it against a panel of kinases to identify initial "hits."

Rationale for Library Synthesis

Starting with the 5-Fluoropyridine-3-sulfonyl chloride intermediate, a diverse library can be rapidly synthesized by reacting it with a wide array of primary and secondary amines. This approach allows for the systematic exploration of chemical space around the sulfonamide nitrogen (R¹). Further diversity can be introduced by modifying the pyridine ring itself (R²), although initial efforts should focus on the more synthetically accessible R¹ position.

G cluster_0 Scaffold Synthesis Start 5-Fluoropyridine-3-sulfonyl chloride Reaction Sulfonamide Formation Start->Reaction Amines Diverse Amine Library (R¹-NH₂) Amines->Reaction Library Focused Compound Library (5-Fluoropyridine-3-sulfonamide Derivatives) Reaction->Library

Caption: Synthetic strategy for the initial compound library.

High-Throughput Screening (HTS) Workflow

A robust HTS campaign is essential for identifying initial hits. The goal is to test the synthesized library against a broad panel of kinases to uncover potential activity.

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow Library Compound Library Screening Primary Screen (Single Concentration) Library->Screening Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Assay->Screening Hit_Confirmation Hit Confirmation & Dose-Response (IC₅₀) Screening->Hit_Confirmation Data_Analysis Data Analysis & Hit Triage Hit_Confirmation->Data_Analysis Validated_Hits Validated Hits Data_Analysis->Validated_Hits

Caption: A typical workflow for a kinase inhibitor HTS campaign.

Protocol: Primary Kinase Screening using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, making it ideal for HTS.[13][14][15]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated into ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction. The resulting luminescence is proportional to kinase activity.[13][14]

Step-by-Step Protocol:

  • Plate Preparation: Using a 384-well plate, add 5µL of the kinase reaction mixture. This includes the target kinase, substrate, and ATP at its Km concentration.

  • Compound Addition: Add the library compounds at a single, fixed concentration (e.g., 10 µM). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Hit Identification: Identify compounds that cause a significant reduction in the luminescent signal compared to DMSO controls as primary hits.

Section 2: Hit-to-Lead and Structure-Activity Relationship (SAR)

Once initial hits are validated, the hit-to-lead phase begins. This iterative process involves synthesizing new analogs to improve potency, selectivity, and drug-like properties. This is guided by establishing a clear Structure-Activity Relationship (SAR).[17][18]

The Causality of Medicinal Chemistry Choices

The goal is not random synthesis, but rational design. Every modification is a hypothesis. For our 5-Fluoropyridine-3-sulfonamide scaffold, we can explore several vectors.[8][9]

Caption: Key vectors for SAR exploration on the core scaffold.

Establishing the SAR: A Hypothetical Example

Through systematic synthesis and testing, a data table can be constructed to guide optimization. The goal is to lower the IC₅₀ (the concentration required to inhibit 50% of kinase activity).[6]

Compound IDR¹ SubstitutionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Rationale for Synthesis
Hit-1 -CH₂-Phenyl850>10,000Initial hit from HTS.
Lead-1.1 -CH₂-(4-Cl-Phenyl)320>10,000Hypothesis: Explore hydrophobic pocket with halogen.
Lead-1.2 -CH₂-(4-OH-Phenyl)95>5,000Hypothesis: Add H-bond donor to interact with solvent front.
Lead-1.3 -CH₂-(3-Pyridyl)75>8,000Hypothesis: Improve solubility and add H-bond acceptor.
Lead-2.1 -(Piperazin-1-yl)-Phenyl401,200Hypothesis: Enhance solubility and cell permeability.[19]
Opt-2.1.1 -(4-Me-Piperazin-1-yl)-Phenyl15 >2,500 Hypothesis: Block piperazine metabolism, improve selectivity.

This table represents hypothetical data for illustrative purposes.

This iterative process, combining synthesis with biochemical testing, allows the team to converge on a lead compound with high potency and selectivity.

Section 3: In Vitro Pharmacological Characterization

A promising lead compound must be thoroughly characterized to build a compelling data package for preclinical development. This involves moving from biochemical assays to more physiologically relevant cell-based models.[20][21]

Kinase Selectivity Profiling

No inhibitor is perfectly selective. It is crucial to screen the lead compound against a broad panel of kinases (e.g., >300 kinases) to understand its off-target activity. This helps predict potential toxicities and provides a more complete picture of the compound's mechanism of action.

Protocol: Cell-Based Target Engagement Assay

Confirming that the inhibitor engages its intended target in a cellular context is a critical validation step.[20] A common method is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.

Principle: Treat cells expressing the target kinase with the inhibitor. Lyse the cells and use a phospho-specific antibody to detect the phosphorylation status of a key downstream substrate. A potent inhibitor will reduce the level of phosphorylation in a dose-dependent manner.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant cancer cell line known to be dependent on the target kinase's signaling pathway (e.g., A549 for some lung cancer targets) in 6-well plates and grow to 70-80% confluency.[19]

  • Compound Treatment: Treat the cells with a serial dilution of the lead inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity. To normalize, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH). A potent compound will show a dose-dependent decrease in the phospho-protein signal.

Section 4: Preclinical Development Strategy

Once a lead compound demonstrates potent and selective activity in vitro, it enters the preclinical development phase.[6] This stage assesses its suitability for in vivo studies and ultimately, human clinical trials.

Preclinical_Workflow cluster_preclinical Preclinical Development Funnel Lead_Opt Optimized Lead Compound ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Lead_Opt->ADME Tox In Vitro Toxicology (e.g., hERG, Ames test) Lead_Opt->Tox PK Pharmacokinetics (PK) (Mouse, Rat) ADME->PK Efficacy In Vivo Efficacy Studies (Xenograft Models) PK->Efficacy Tox->Efficacy Candidate Preclinical Candidate Nomination Efficacy->Candidate

Caption: Key stages in the preclinical development of a kinase inhibitor.

Key Checkpoints:

  • Pharmacokinetics (PK): The compound must demonstrate adequate oral bioavailability and a suitable half-life in animal models to maintain therapeutic concentrations.[6]

  • In Vivo Efficacy: The compound should show significant tumor growth inhibition in relevant animal models (e.g., human tumor xenografts) at well-tolerated doses.[22][23]

  • Safety and Toxicology: The compound must have an acceptable safety profile, with no major liabilities in early toxicology screens.[6]

Only compounds that successfully navigate these rigorous evaluations are nominated as preclinical candidates, ready for the extensive studies required for an Investigational New Drug (IND) application.

Conclusion

The 5-Fluoropyridine-3-sulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent properties, derived from the synergistic combination of the sulfonamide, pyridine, and fluorine components, provide a robust foundation for medicinal chemistry optimization. By employing a logical, iterative process of design, synthesis, and testing—underpinned by robust biochemical and cellular assays—researchers can systematically navigate the complex path from a simple chemical scaffold to a potent, selective, and developable preclinical candidate. The protocols and strategies outlined in this guide offer a field-tested roadmap for executing such a program with scientific integrity and a clear focus on the ultimate goal: delivering a new therapeutic agent to patients in need.

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Application Note & Protocols: Leveraging 5-Fluoropyridine-3-sulfonamide for the Targeted Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of 5-Fluoropyridine-3-sulfonamide as a core scaffold in the synthesis of potent and selective carbonic anhydrase (CA) inhibitors. We delve into the mechanistic rationale behind sulfonamide-based inhibition, the strategic role of the fluoropyridine moiety, and present a validated, step-by-step synthetic workflow from precursor to final compound characterization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of therapeutic agents.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[3][4] The ubiquitous nature of CAs and the differential expression of their 15 human isoforms in various tissues make them compelling targets for therapeutic intervention.

Clinically, CA inhibitors (CAIs) are an established class of drugs used in the management of glaucoma, epilepsy, altitude sickness, and edema.[5][6] More recently, specific isoforms have been identified as critical players in pathology. For instance, the overexpression of CA IX and XII is strongly associated with the progression and proliferation of various solid tumors, making them prime targets for novel anticancer agents.[7]

The primary, and most clinically successful, class of CAIs are the sulfonamides (R-SO₂NH₂). Their efficacy stems from the ability of the sulfonamide moiety to act as a potent zinc-binding group (ZBG), anchoring the inhibitor to the enzyme's active site.[8]

The Scientific Rationale: Why 5-Fluoropyridine-3-sulfonamide?

The selection of a scaffold in drug design is a critical decision that profoundly influences the pharmacological profile of the final compounds. The 5-Fluoropyridine-3-sulfonamide scaffold offers several distinct advantages:

  • The Sulfonamide Anchor: The primary sulfonamide group is the cornerstone of high-affinity binding. In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the catalytic core, displacing the zinc-bound water/hydroxide molecule and effectively shutting down the enzyme's catalytic cycle.[8]

  • The Pyridine Ring: The pyridine ring serves as a versatile and synthetically tractable core. Its aromatic nature allows for favorable interactions within the active site, and its nitrogen atom can act as a hydrogen bond acceptor. Furthermore, other positions on the ring can be readily functionalized to append "tails" or side chains. This "tail approach" is the principal strategy for achieving isoform selectivity by exploiting subtle differences in the topology of the active site entrance among the various CAs.[8]

  • The Strategic Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance pharmacological properties.[9]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[10]

    • Modulation of pKa: Fluorine's high electronegativity can lower the pKa of the sulfonamide group, increasing the population of the active anionic species at physiological pH and potentially enhancing binding affinity.

    • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and multipolar interactions with the protein backbone or side chains, further stabilizing the enzyme-inhibitor complex.[9][10]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action is a classic example of coordination chemistry within a biological system. The diagram below illustrates this fundamental interaction.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 coord. His2 His96 Zn->His2 coord. His3 His119 Zn->His3 coord. Wat H₂O / OH⁻ Zn->Wat coord. Thr Thr199 Wat->Thr H-bond Glu Glu106 Thr->Glu H-bond Inhibitor R-SO₂NH⁻ Inhibitor->Zn DISPLACES & COORDINATES Inhibitor->Thr H-bond caption Figure 1. Mechanism of CA Inhibition.

Caption: Figure 1. Sulfonamide inhibitor coordinating to the active site Zn²⁺, displacing the catalytic water molecule.

Synthetic Strategy: The "Tail Approach" Workflow

Our general strategy involves using 5-Fluoropyridine-3-sulfonamide as a foundational building block. To achieve isoform selectivity, we will employ a common medicinal chemistry tactic: palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) to introduce diverse chemical "tails" at a modifiable position on the pyridine ring (e.g., position 6). This allows for the systematic exploration of structure-activity relationships (SAR).

G A Start: 6-Bromo-5-fluoropyridine-3-sulfonamide B Suzuki Coupling: - Aryl/Heteroaryl Boronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) A->B Step 1 C Crude Product Mixture B->C Step 2 D Purification: Silica Gel Column Chromatography C->D Step 3 E Pure Inhibitor (Target Compound) D->E Step 4 F Structural Characterization: ¹H NMR, ¹³C NMR, LC-MS, HRMS E->F Validation G Biological Evaluation: In Vitro CA Inhibition Assay (e.g., hCA I, II, IX, XII) F->G Testing H Data Analysis: Determine IC₅₀ / Kᵢ Values Establish Structure-Activity Relationship (SAR) G->H Analysis caption Figure 2. General workflow for synthesis and evaluation.

Caption: Figure 2. General workflow for synthesis and evaluation of CAIs using a cross-coupling strategy.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 5-Fluoro-6-(4-methoxyphenyl)pyridine-3-sulfonamide

This protocol details a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromo-5-fluoropyridine-3-sulfonamide (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-5-fluoropyridine-3-sulfonamide (e.g., 271 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as Palladium catalysts can be sensitive to oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture allows for the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to elute the final product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid. Determine the yield and proceed to characterization.

Protocol 4.2: Compound Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory. This is a self-validating step to confirm the synthetic outcome.

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration, and coupling patterns for all protons and carbons.[11][12]

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by comparing the experimental m/z value with the calculated value for the molecular ion (e.g., [M+H]⁺).[12]

Protocol 4.3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against various CA isoforms. The assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol.[11]

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (e.g., 20 mM, pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Synthesized inhibitor compound

  • Acetazolamide (standard CAI control)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader (spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor and acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Enzyme Incubation: In a 96-well plate, add 120 µL of buffer, 20 µL of the desired CA isoform solution, and 20 µL of the inhibitor dilution (or buffer for control). Mix and incubate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Initiate Reaction: Add 40 µL of NPA solution (in acetonitrile) to each well to start the reaction. The final volume is 200 µL.

  • Measure Absorbance: Immediately measure the absorbance at 400 nm at time zero and then monitor the increase in absorbance over a set period (e.g., 10-15 minutes) at room temperature. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol formation and thus enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., sigmoidal model) to calculate the IC₅₀ value.

Data Presentation & Interpretation

Systematic modification of the "tail" region allows for the generation of valuable SAR data. The inhibitory potencies (often expressed as inhibition constants, Kᵢ) against different isoforms can be summarized for clear comparison.

Table 1: Representative Inhibition Data (Kᵢ, nM) for a Series of Synthesized 5-Fluoropyridine-3-sulfonamides

Compound IDR-Group (at position 6)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IX)
AZM (Acetazolamide)25012255.70.48
1a -Phenyl1,2508515225.67
1b -4-Methoxyphenyl980458.5 145.29
1c -4-Chlorophenyl1,500609.2 186.52
1d -3-Thienyl2,10011028353.93

Data are hypothetical and for illustrative purposes only.

Interpretation: From this representative data, one can derive key insights. For example, compounds 1b and 1c , featuring electron-donating and electron-withdrawing groups on a phenyl tail, respectively, show potent inhibition of the tumor-associated isoform hCA IX while being significantly less active against the ubiquitous cytosolic isoform hCA II. This demonstrates successful tuning of isoform selectivity, a critical goal in modern CAI drug development.

References

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Application Notes and Protocols for 5-Fluoropyridine-3-sulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 5-Fluoropyridine-3-sulfonamide as a scaffold in the discovery of novel antibacterial agents. This document outlines the scientific rationale, a plausible synthetic route, and detailed protocols for the evaluation of its antibacterial efficacy and safety profile.

Introduction: The Rationale for 5-Fluoropyridine-3-sulfonamide in Antibacterial Research

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. The sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[1][2][3] This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor for the synthesis of nucleic acids and certain amino acids.[4] Crucially, humans do not synthesize their own folate, instead obtaining it from their diet, which provides a basis for the selective toxicity of sulfonamides against bacteria.[1]

The pyridine ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and membrane permeability. This often leads to enhanced therapeutic potential. While 5-Fluoropyridine-3-sulfonamide itself is not extensively characterized in the scientific literature as an antibacterial agent, its structure, combining the established antibacterial sulfonamide pharmacophore with a fluorinated pyridine ring, presents a compelling starting point for a fragment-based or lead optimization drug discovery campaign.

This document, therefore, serves as a practical guide for the synthesis and evaluation of 5-Fluoropyridine-3-sulfonamide and its derivatives as potential antibacterial drug candidates.

Synthesis of 5-Fluoropyridine-3-sulfonamide

The synthesis of 5-Fluoropyridine-3-sulfonamide can be approached through a multi-step process, starting from commercially available precursors. A plausible and efficient synthetic route is proposed below, based on established chemical principles.

Synthesis of the Precursor: 3-Amino-5-fluoropyridine

The key intermediate for the synthesis of the target compound is 3-Amino-5-fluoropyridine. This can be synthesized from 5-fluoronicotinamide via a Hofmann rearrangement.

Protocol for the Synthesis of 3-Amino-5-fluoropyridine:

  • Preparation of the Hofmann Reagent: In a suitable reaction vessel, dissolve 32 g of sodium hydroxide in 140 ml of water, and cool the solution to 8°C.

  • Slowly add 19.2 g of bromine to the cooled sodium hydroxide solution while maintaining the temperature at 8°C.

  • Stir the mixture for 1 hour to ensure the complete formation of the sodium hypobromite solution.[5]

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 19 g of 5-fluoronicotinamide.

  • Control the temperature at 25°C and stir the reaction mixture for 2 hours.[5]

  • Gradually heat the reaction mixture to 85°C and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Add 160 ml of a sodium hydroxide solution and continue stirring for 30 minutes.

  • Filter the resulting solid and dry it under vacuum at 50°C to obtain the crude 3-Amino-5-fluoropyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Sulfonylation of 3-Amino-5-fluoropyridine

The final step in the synthesis of 5-Fluoropyridine-3-sulfonamide involves the reaction of 3-Amino-5-fluoropyridine with a suitable sulfonating agent, followed by amination.

Protocol for the Synthesis of 5-Fluoropyridine-3-sulfonamide:

  • Diazotization: Dissolve the synthesized 3-Amino-5-fluoropyridine in an aqueous solution of a non-oxidizing acid (e.g., hydrochloric acid) and cool the mixture to 0-5°C.

  • Add a solution of sodium nitrite dropwise to the cooled mixture to form the corresponding diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent.

  • Add a catalytic amount of a copper(I) salt to the sulfur dioxide solution.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. This will result in the formation of 5-fluoropyridine-3-sulfonyl chloride.

  • Amination: The resulting 5-fluoropyridine-3-sulfonyl chloride is then reacted with ammonia to yield the final product, 5-Fluoropyridine-3-sulfonamide.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure 5-Fluoropyridine-3-sulfonamide.

Proposed Mechanism of Action

Based on the well-established mechanism of action of sulfonamide drugs, it is hypothesized that 5-Fluoropyridine-3-sulfonamide will act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2]

Inhibition of Folate Synthesis

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the folate biosynthesis pathway.[2] The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby preventing the natural substrate from binding and halting the production of folate.[4] This ultimately leads to the inhibition of bacterial growth and replication.

Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Product Sulfonamide 5-Fluoropyridine-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition Folate Tetrahydrofolate Dihydropteroate->Folate Further Synthesis DNA_RNA_AA DNA, RNA, Amino Acids Folate->DNA_RNA_AA Essential for Synthesis Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_target Target Validation Start Starting Materials Synthesis Chemical Synthesis of 5-Fluoropyridine-3-sulfonamide Start->Synthesis Purification Purification and Characterization Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Enzyme_Assay DHPS Enzyme Inhibition Assay MIC->Enzyme_Assay Resistant_Mutants Generation of Resistant Mutants Enzyme_Assay->Resistant_Mutants Genomic_Sequencing Whole Genome Sequencing Resistant_Mutants->Genomic_Sequencing

Sources

Application Note & Protocol: Quantitative Analysis of 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-Fluoropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the compound's structural features—a fluorinated pyridine ring and a sulfonamide group—we present two robust, validated analytical methodologies: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method robustness and trustworthiness. All methodologies are presented in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative for 5-Fluoropyridine-3-sulfonamide

5-Fluoropyridine-3-sulfonamide is a heterocyclic organic compound of increasing interest in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[3] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and diuretic drugs.[4]

Given its role as a critical starting material or intermediate, the accurate and precise quantification of 5-Fluoropyridine-3-sulfonamide is paramount for ensuring the quality, consistency, and safety of downstream products. This involves monitoring its purity, stability, and concentration in various matrices, from raw materials to complex biological samples. This guide provides the foundational methods to achieve this analytical control.

Chemical Structure and Properties:

  • Molecular Formula: C₅H₅FN₂O₂S

  • Molecular Weight: 176.17 g/mol

  • Key Features: Aromatic pyridine ring (UV chromophore), sulfonamide group, and an electronegative fluorine atom.

Strategic Selection of Analytical Methodologies

The choice of an analytical technique is dictated by the specific requirements of the measurement, such as required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control of drug substances and formulated products. It offers a balance of speed, cost-effectiveness, and reliability.[5] The pyridine ring in 5-Fluoropyridine-3-sulfonamide provides a strong chromophore, making it well-suited for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the gold standard.[6][7] Its ability to select for a specific precursor ion and its characteristic fragment ions provides unparalleled specificity, minimizing matrix interference.[8][9]

The overall analytical workflow, from sample receipt to final data reporting, follows a structured, multi-stage process designed to ensure data integrity.

Analytical_Workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis SampleReceipt Sample Receipt & Login MethodSelection Method Selection (HPLC-UV or LC-MS/MS) SampleReceipt->MethodSelection ReagentPrep Standard & Reagent Preparation MethodSelection->ReagentPrep SamplePrep Sample Preparation (Dilution / Extraction) ReagentPrep->SamplePrep SysSuitability System Suitability Test SamplePrep->SysSuitability SequenceRun Chromatographic Run (HPLC or LC-MS/MS) SysSuitability->SequenceRun DataProcessing Data Processing & Integration SequenceRun->DataProcessing QCReview QC Review & Validation DataProcessing->QCReview Report Final Report Generation QCReview->Report

Caption: General analytical workflow for the quantification of 5-Fluoropyridine-3-sulfonamide.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for assay and purity determinations of the bulk drug substance or in simple formulations.

Principle of Causality

The method employs reverse-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. 5-Fluoropyridine-3-sulfonamide, being a moderately polar compound, will be retained on the column. By using a gradient elution with an organic modifier (acetonitrile), the analyte is eluted and detected by a UV detector at a wavelength corresponding to its maximum absorbance.

Materials and Reagents
  • 5-Fluoropyridine-3-sulfonamide Reference Standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (0.1% in Water, v/v), prepared with ultrapure water

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Standard quaternary or binary pump system with autosampler and UV/DAD detector.Provides reliable solvent delivery and reproducible injections. A DAD allows for peak purity analysis.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard stationary phase offering good retention and peak shape for a wide range of molecules.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity of the mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the sulfonamide, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 260 nmPyridine-based structures typically exhibit strong absorbance around this wavelength.[5]
Run Time 15 minutesSufficient time to elute the analyte and wash the column.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Detailed Experimental Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Fluoropyridine-3-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation (for drug substance): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range (target concentration: ~50 µg/mL).

  • System Suitability: Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation derived from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is designed for the quantification of 5-Fluoropyridine-3-sulfonamide in complex matrices where high selectivity and low detection limits are required.

Principle of Causality

This technique couples the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[9][10]

Materials and Reagents
  • Reagents from Protocol 1.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a related sulfonamide (e.g., Sulfamethoxazole-¹³C₆) can be used.

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges are recommended for their broad retention of polar and non-polar compounds.[10]

Instrumentation and Operating Conditions
ParameterRecommended SettingRationale
LC System UHPLC system for improved resolution and faster run times.UHPLC provides sharper peaks, leading to better sensitivity and throughput.
Analytical Column C18, 2.1 x 50 mm, 1.8 µm particle sizeA smaller dimension column is suitable for lower flow rates used in LC-MS and UHPLC pressures.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with MS; promotes protonation for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures a consistent mobile phase modifier into the MS source.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient ionization.
Injection Volume 5 µLSmaller volume is typical for sensitive LC-MS/MS to avoid source contamination and detector saturation.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis due to its ability to perform MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyridine ring and sulfonamide are readily protonated.
MRM Transitions Analyte: Q1: 177.0 -> Q3: 157.0 (quantifier), 79.9 (qualifier) IS: (To be determined)Rationale: Precursor [M+H]⁺ is 177.0. Product 157.0 corresponds to loss of HF. Product 79.9 corresponds to the SO₂NH fragment.
Source Parameters To be optimized: Capillary Voltage (~3.5 kV), Gas Temp (~350°C), Gas Flow (~10 L/min)These must be tuned for the specific instrument and compound to achieve maximum signal intensity.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is for extracting the analyte from a biological matrix (e.g., plasma).

SPE_Workflow cluster_0 SPE Cartridge Steps Start Plasma Sample + IS Pretreat Pre-treatment (e.g., Dilute with 4% H3PO4) Start->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition (Methanol, then Water) Condition->Load Wash1 3. Wash 1 (e.g., 5% Methanol in Water) Load->Wash1 Wash2 4. Wash 2 (e.g., Hexane - optional) Wash1->Wash2 Elute 5. Elute (e.g., 5% NH4OH in Methanol) Wash2->Elute Drydown Evaporate Eluate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 500 µL of plasma sample, add the internal standard. Vortex briefly. Add 500 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 A:B).

Method Validation according to ICH Q2(R2) Guidelines

For any analytical method to be considered trustworthy and fit for purpose, it must be validated. The validation should demonstrate that the method is specific, linear, accurate, precise, and robust over a specified range.[1][2][11][12]

Performance CharacteristicAcceptance CriteriaPurpose
Specificity No significant interference at the retention time of the analyte from blank, placebo, or known impurities.To ensure the signal being measured is unequivocally from the analyte of interest.[12]
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over the intended range.[12]
Range For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.
Accuracy % Recovery typically within 98.0% - 102.0% for assay.To assess the closeness of the test results obtained by the method to the true value. Usually evaluated by analyzing a sample with a known concentration and calculating the percent recovery.[12]
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[12] Repeatability is assessed over a short interval, while intermediate precision accounts for variations like different days or analysts.[11]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) S/N of 10:1 with acceptable precision and accuracy.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., pH, column temp).To measure the capacity of the method to remain unaffected by small variations in its parameters, providing an indication of its reliability during normal usage.[12]

References

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). [Link]

  • Kania, P., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 2031. [Link]

  • Al-Sanea, M. M., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(19), 6542. [Link]

  • Gadad, P. C., et al. (2016). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 125, 299-306. [Link]

  • Lafay-Chebassier, C., et al. (2019). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 41(5), 652-659. [Link]

  • Piatkowska, M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3415. [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies, 36(8), 1108-1123. [Link]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 853-860. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola University Chicago. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Le, T. X., et al. (2014). Analysis of sulfonamides, trimethoprim, fluoroquinolones, quinolones, triphenylmethane dyes and methyltestosterone in fish and shrimp using liquid chromatography-mass spectrometry. Journal of Chromatography A, 1374, 149-162. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Wang, M., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4317. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. [Link]

  • Sun, X., et al. (2014). Simultaneous determination of five sulfonamides in wastewater using group-selective molecularly imprinted solid-phase extraction coupled with HPLC-DAD. Analytical Methods, 6(16), 6433-6441. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Żebrowska, J., et al. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(6), 1293-1300. [Link]

  • Wang, S., et al. (2017). On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Analytical Methods, 9(1), 159-166. [Link]

  • Kwiecień, A., et al. (2014). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Journal of Pre-Clinical and Clinical Research, 8(1), 22-26. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. 5-fluoro-N-(2-phenoxypropyl)pyridine-3-sulfonamide. [Link]

  • Konak, Ü. İ., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoropyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 5-Fluoropyridine-3-sulfonamide Ticket ID: CHEM-SUP-5F-PYR-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Selection

The synthesis of 5-fluoropyridine-3-sulfonamide presents a classic challenge in medicinal chemistry: functionalizing an electron-deficient heterocycle at the meta position relative to the nitrogen. The electron-withdrawing fluorine atom at C5 further deactivates the ring, making electrophilic aromatic substitution impossible and nucleophilic methods prone to side reactions.

Core Yield-Killing Factor: The instability of the intermediate 5-fluoropyridine-3-sulfonyl chloride . Pyridine sulfonyl chlorides are notoriously hydrolytically unstable compared to their benzenesulfonyl counterparts due to the inductive effect of the ring nitrogen, which makes the sulfur center highly electrophilic and prone to rapid hydrolysis to the sulfonic acid (a dead-end byproduct).

Strategic Decision Tree

Use the following logic flow to select the most robust protocol based on your available starting materials.

RouteSelection Start Select Starting Material Amine 3-Amino-5-fluoropyridine (Cheap, Available) Start->Amine Halide 3-Bromo-5-fluoropyridine (More Expensive) Start->Halide Diazo Route A: Sandmeyer-type (Diazotization + SO2) Amine->Diazo Standard Lab Scale Decision Scale / Equipment? Halide->Decision Success Target: 5-Fluoropyridine-3-sulfonamide Diazo->Success PdCat Route B: Pd-Catalysis (DABSO Coupling) Decision->PdCat < 10g / High Throughput Thiol Route C: Thiol Oxidation (Benzyl mercaptan int.) Decision->Thiol > 10g / Process Scale PdCat->Success Thiol->Success

Figure 1: Synthetic route decision matrix based on starting material availability and scale.

Detailed Protocols & Yield Optimization

Route A: The Modified Sandmeyer (Diazotization)

Best for: Low-cost starting materials. Primary Failure Mode: Decomposition of the diazonium intermediate or hydrolysis of the sulfonyl chloride.

Optimized Protocol: Instead of the traditional aqueous


 method (which often results in phenol byproducts), use a non-aqueous diazotization  approach coupled with a sulfur dioxide surrogate.
  • Diazotization: Dissolve 3-amino-5-fluoropyridine in acetonitrile (MeCN) at 0°C. Treat with

    
     equiv. of 
    
    
    
    -butyl nitrite (
    
    
    -BuONO) and
    
    
    equiv. of
    
    
    (generates anhydrous HCl in situ).
  • Sulfonylation: In a separate vessel, prepare a mixture of

    
     (
    
    
    
    ) and the
    
    
    source.
    • Recommendation: Use DABCO

      
       (DABSO)  or a saturated solution of 
      
      
      
      in acetic acid.
  • Coupling: Transfer the diazonium solution to the copper/

    
     mixture at 0°C. Allow to warm to RT.
    
  • Amination (Critical Step): Do not isolate the sulfonyl chloride. Cool the reaction mixture to 0°C and add excess ammonia (aqueous or in dioxane) directly to the crude mixture.

Yield Improvement Data:

ParameterStandard Aqueous MethodAnhydrous (

-BuONO) Method
Reason
Diazonium Stability Low (< 15 min at 0°C)Moderate (> 1 hr at 0°C)Elimination of water prevents phenol formation.
Sulfonyl Chloride Yield 30-45%60-75%Reduced hydrolysis of the electrophilic S-center.
Overall Yield 25-35% 55-65% One-pot throughput minimizes handling losses.
Route B: Palladium-Catalyzed Sulfonylation (The "Modern" Route)

Best for: High value/late-stage synthesis where reliability outweighs reagent cost. Mechanism: Pd-catalyzed oxidative addition to the aryl bromide, insertion of


, and trapping with an electrophile (chlorine source or hydrazine).

Protocol (DABSO Method):

  • Reagents: 3-Bromo-5-fluoropyridine (

    
     equiv), DABSO (
    
    
    
    equiv),
    
    
    (
    
    
    ) / CataCXium A (
    
    
    ) or
    
    
    ,
    
    
    (
    
    
    equiv),
    
    
    -PrOH.
  • Reaction: Heat at 75°C for 16h. This forms the sulfinate intermediate.

  • Activation: Cool to RT. Add NCS (

    
    -chlorosuccinimide, 
    
    
    
    equiv) to generate the sulfonyl chloride in situ.
  • Amination: Add

    
     or desired amine.
    

Why this yields better:

  • Avoids the unstable diazonium salt entirely.

  • The sulfinate intermediate is stable and can be stored if necessary.

  • Tolerates other sensitive functional groups on the pyridine ring.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black and I recover starting material (Route A).

  • Diagnosis: Decomposition of the diazonium salt before reaction with

    
    .
    
  • Fix: Pyridine diazonium salts are thermally unstable. Ensure internal temperature never exceeds 5°C during diazotization. If using aqueous conditions, switch to the

    
    -BuONO/MeCN (anhydrous) method described above.
    

Q2: I see the sulfonyl chloride by LCMS (as the methyl ester in MeOH), but I get the sulfonic acid after workup.

  • Diagnosis: Hydrolysis during the quench. 5-Fluoropyridine-3-sulfonyl chloride is extremely reactive.

  • Fix: Eliminate the aqueous workup of the chloride. Perform the amination step in situ. If you must isolate, use a phase separator with DCM and ice-cold water, and dry immediately over

    
    . Do not rotovap to dryness; keep it in solution.
    

Q3: Low yield during the amination step (formation of sulfonamide).

  • Diagnosis: Bis-sulfonylation or hydrolysis.

  • Fix:

    • Use a large excess of ammonia (

      
       equiv).
      
    • Ensure the reaction is dry (if using gas) or biphasic with vigorous stirring.

    • Check pH: As the reaction proceeds, HCl is generated. If the pH drops too low, the amine becomes protonated (ammonium) and non-nucleophilic. Add a scavenger base like TEA or Carbonate.

Q4: Can I use chlorosulfonic acid (


) directly on 3-fluoropyridine? 
  • Answer: No.

  • Reason: The pyridine ring is deactivated by the nitrogen and the fluorine. Direct electrophilic chlorosulfonation requires harsh conditions (

    
    ) which usually leads to decomposition or chlorination of the ring rather than sulfonation.
    

Visualizing the Instability Mechanism

Understanding why the yield is low is key to fixing it. The pyridine nitrogen makes the sulfonyl sulfur highly electrophilic.

Mechanism cluster_insight Key Insight R_SO2Cl Py-SO2-Cl (Highly Electrophilic) Transition Tetrahedral Intermediate R_SO2Cl->Transition Fast Attack Water H2O (Trace Moisture) Water->Transition k_hydrolysis Product_Good Py-SO2-NH2 (Target) Transition->Product_Good Desired Product_Bad Py-SO3H (Sulfonic Acid - Waste) Transition->Product_Bad Irreversible Amine NH3 Amine->Transition k_amination Info k_hydrolysis is unusually fast for Pyridines. Must ensure [NH3] >> [H2O]

Figure 2: Kinetic competition between amination and hydrolysis. Due to the electron-deficient pyridine ring, the sulfonyl chloride is hypersensitive to moisture.

References

  • DABSO Reagent in Synthesis

    • Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4879.

  • Palladium-Catalyzed Sulfonylation

    • Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Halides. Asian Journal of Organic Chemistry, 4(7), 602-611.

  • Synthesis of Fluoropyridines

    • Schlosser, M., et al. (2005). Site-Selective Introduction of Fluorine into Pyridines. Journal of Organic Chemistry, 70(7), 2494–2502.

  • Stability of Heterocyclic Sulfonyl Chlorides

    • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides. Journal of Organic Chemistry, 71(3), 1080–1084.

Technical Support Center: Troubleshooting the Suzuki Coupling of 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Fluoropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by the strongly electron-withdrawing fluoro and sulfonamide groups, present a distinct set of challenges. This document provides in-depth, experience-driven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve a successful and reproducible reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion of the 5-Fluoropyridine-3-sulfonamide starting material. What are the likely causes and how can I address them?

Answer: Low or no conversion in the Suzuki coupling of a highly electron-deficient substrate like 5-Fluoropyridine-3-sulfonamide often points to issues with the catalyst activation or the stability of the reactants. Here’s a breakdown of potential causes and solutions:

  • Inefficient Oxidative Addition: The C-X bond (where X is Br or Cl) on the electron-poor pyridine ring is activated towards oxidative addition. However, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are designed to facilitate the oxidative addition of challenging substrates.[2][3] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[2][4] Consider using a pre-formed palladium(0) source or a modern precatalyst to ensure the generation of the active catalytic species.[5]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][6] While the electron-withdrawing groups on your substrate reduce the basicity of the nitrogen, this can still be a contributing factor.

    • Solution: The use of bulky ligands, as mentioned above, can sterically hinder the coordination of the pyridine nitrogen to the palladium.

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][7]

    • Solution: Use fresh, high-purity boronic acid. For improved stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][8] These derivatives can release the boronic acid slowly under the reaction conditions, maintaining a low but steady concentration of the active nucleophile.[5]

  • Inadequate Reaction Conditions: The reaction may simply require more energy or time to proceed.

    • Solution: Gradually increase the reaction temperature.[7] Microwave irradiation can sometimes be beneficial for accelerating sluggish reactions.[7] Extending the reaction time is also a straightforward approach, but be mindful of potential reactant or product degradation.

Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid and dehalogenation of the starting material. How can I minimize these?

Answer: The formation of side products is a common challenge in Suzuki couplings. Here’s how to address the most frequent ones:

  • Homocoupling of the Boronic Acid: This side reaction is often a result of oxygen in the reaction mixture, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction are crucial.[7] Using a Pd(0) source directly, rather than a Pd(II) precursor that requires in-situ reduction, can also help minimize homocoupling.[5]

  • Dehalogenation of 5-Fluoropyridine-3-sulfonamide: This occurs when the starting material is reduced instead of undergoing cross-coupling.

    • Solution: This side reaction can be influenced by the choice of solvent and base.[7] Experiment with different solvent systems. Additionally, ensure your boronic acid or ester is of high quality, as impurities can sometimes promote dehalogenation.

  • Protodeboronation: As mentioned earlier, this is the protonolysis of the boronic acid.

    • Solution: Use anhydrous solvents where possible and minimize the amount of water present.[7] Employing more stable boronic acid derivatives like pinacol esters or trifluoroborate salts is a highly effective strategy to prevent this.[4][7]

Q3: What is the optimal choice of base for the Suzuki coupling of 5-Fluoropyridine-3-sulfonamide, and how does it influence the reaction?

Answer: The base plays a critical role in the Suzuki-Miyaura coupling; its primary function is to activate the organoboron species to facilitate transmetalation.[9][10] For a substrate containing a potentially sensitive sulfonamide group, the choice of base is particularly important.

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[10][11]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): This is often a good first choice for challenging couplings, including those with heteroaryl substrates.[1] It is a strong enough base to activate the boronic acid but is generally considered milder than hydroxides.

    • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in polar aprotic solvents like dioxane or DMF.

    • Potassium Carbonate (K₂CO₃): A commonly used and cost-effective base, often used in aqueous solvent mixtures.[4]

  • Considerations for 5-Fluoropyridine-3-sulfonamide:

    • Sulfonamide Stability: Strong aqueous bases like NaOH or KOH could potentially lead to the hydrolysis of the sulfonamide group, especially at elevated temperatures. It is advisable to start with carbonate or phosphate bases.

    • Solubility: The chosen base should have adequate solubility in the reaction solvent to be effective. The use of a co-solvent like water can improve the solubility of inorganic bases.[4][12]

BaseTypical Solvent SystemStrengthConsiderations
K₃PO₄Dioxane, Toluene, THFStrongGood general-purpose base for difficult couplings.
Cs₂CO₃Dioxane, DMFStrongOften provides good results when other bases fail.
K₂CO₃Toluene/H₂O, Dioxane/H₂OModerateCost-effective, good for many standard couplings.
KFDioxane, THFMildCan be effective and may prevent ester hydrolysis if present.[12]

Experimental Protocols & Visualization

General Procedure for Suzuki Coupling of 5-Fluoropyridine-3-sulfonamide

This protocol provides a robust starting point for the optimization of your reaction.

Materials:

  • 5-Fluoropyridine-3-sulfonamide (assuming the corresponding halide, e.g., 2-bromo-5-fluoropyridine-3-sulfonamide) (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 5-Fluoropyridine-3-sulfonamide derivative, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Boronic Ar²-B(OR)₂ Base Base Boronic->Base Borate [Ar²-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetalation ArylHalide Ar¹-X (5-Fluoropyridine-3-sulfonamide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimal? (e.g., Buchwald/NHC ligand) Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst/ligand system. CheckCatalyst->ChangeCatalyst No CheckBoron Is the boronic acid/ester stable and pure? CheckCatalyst->CheckBoron Yes ChangeCatalyst->Start Re-run UseEster Use fresh boronic acid or switch to a pinacol ester/trifluoroborate salt. CheckBoron->UseEster No CheckConditions Are the reaction conditions appropriate? CheckBoron->CheckConditions Yes UseEster->Start Re-run IncreaseTemp Increase temperature or reaction time. CheckConditions->IncreaseTemp No CheckAtmosphere Is the inert atmosphere rigorous? CheckConditions->CheckAtmosphere Yes IncreaseTemp->Start Re-run Degas Improve degassing procedure. CheckAtmosphere->Degas No Success Reaction Successful CheckAtmosphere->Success Yes Degas->Start Re-run

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Lense, S., & et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Optimizing HPLC Methods for 5-Fluoropyridine-3-sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Fluoropyridine-3-sulfonamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind method development and troubleshooting, ensuring robust and reliable results.

Section 1: Method Development & Optimization

This section provides a foundational approach to developing a reversed-phase HPLC method for 5-Fluoropyridine-3-sulfonamide, a polar compound.

Q1: Where do I begin with developing an HPLC method for 5-Fluoropyridine-3-sulfonamide?

A1: Developing a robust HPLC method starts with understanding the physicochemical properties of the analyte. 5-Fluoropyridine-3-sulfonamide is a polar molecule, with a predicted XlogP of -0.5, indicating its hydrophilic nature. This polarity is a key consideration for reversed-phase chromatography.

A logical starting point for method development is to use a standard C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier is often necessary to ensure good peak shape for pyridine-containing compounds.

Here is a recommended starting protocol:

Experimental Protocol: Initial Method Scouting

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Start with a shallow gradient to elute the polar analyte. A good starting point is 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Start with a broad UV detection range (e.g., 210-400 nm) using a Diode Array Detector (DAD) to determine the optimal wavelength. Many sulfonamides exhibit maximum absorbance around 270 nm.[1][2]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the 5-Fluoropyridine-3-sulfonamide standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 µg/mL.

This initial run will provide crucial information about the retention time and peak shape of your analyte, which will guide further optimization.

Q2: How do I select the optimal mobile phase pH for 5-Fluoropyridine-3-sulfonamide analysis?

A2: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like 5-Fluoropyridine-3-sulfonamide. The pyridine moiety in the molecule has a pKa around 5.2-6.[3] The sulfonamide group is also weakly acidic. To achieve consistent retention and symmetrical peaks, it is essential to work at a pH where the ionization state of the analyte is stable.

For basic compounds like pyridines, working at a low pH (at least 2 pH units below the pKa) will ensure the compound is in its protonated, cationic form. This minimizes secondary interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing. Using a mobile phase with 0.1% formic acid will typically result in a pH of around 2.7, which is suitable for this purpose.

Conversely, working at a higher pH (at least 2 pH units above the pKa) would result in the pyridine being in its neutral form. This can also lead to good peak shape but may require a different column chemistry to achieve adequate retention for this polar compound. For initial method development, a low pH is generally a more robust starting point.

Section 2: Troubleshooting Common Issues

This section addresses frequent problems encountered during the analysis of 5-Fluoropyridine-3-sulfonamide and provides systematic troubleshooting strategies.

Q3: My peak for 5-Fluoropyridine-3-sulfonamide is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue, especially with basic compounds like pyridines on silica-based columns. It is often caused by secondary interactions between the analyte and the stationary phase.

Here is a troubleshooting workflow to address peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Causality behind the steps:

  • Mobile Phase pH: As discussed in Q2, an insufficiently low pH can lead to interactions between the protonated form of the pyridine and deprotonated silanols on the column packing material. Lowering the pH ensures the analyte is fully protonated and minimizes these secondary interactions.

  • Buffering: In some cases, the sample solvent can temporarily alter the pH at the column inlet, leading to peak distortion. A buffered mobile phase resists these pH changes, ensuring a consistent ionization state for the analyte as it enters the column.

  • Column Health: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can expose more active sites that cause peak tailing. Flushing with a strong organic solvent can remove contaminants, but if the stationary phase is chemically damaged, the column will need to be replaced.

Q4: I am observing peak fronting for 5-Fluoropyridine-3-sulfonamide. What could be the cause?

A4: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically related to sample overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Peak Fronting:

Potential Cause Explanation Solution
Sample Overload Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel through the column unretained, leading to a fronting peak.Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, the analyte may not properly partition onto the stationary phase at the column head, causing peak distortion.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Column Void A void or channel in the column packing material can cause the sample band to spread unevenly, leading to distorted peaks. This is often accompanied by a sudden drop in backpressure.If a void is suspected, the column should be replaced.

Q5: My retention time for 5-Fluoropyridine-3-sulfonamide is shifting between injections. What should I check?

A5: Retention time stability is crucial for reliable identification and quantification. Drifting retention times can be caused by several factors.

Caption: Troubleshooting workflow for retention time shifts.

Key considerations:

  • Column Equilibration: For gradient methods, it is crucial to allow the column to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration is a common cause of retention time drift, especially for early eluting peaks.

  • Mobile Phase Stability: The organic solvent component of the mobile phase can evaporate over time, leading to a stronger mobile phase and decreased retention times. Ensure mobile phase bottles are covered.

  • Pump Performance: Leaks in the pump or check valves can lead to an inconsistent flow rate, directly impacting retention times. Bubbles in the solvent lines can also cause flow rate fluctuations.

Section 3: Frequently Asked Questions (FAQs)

Q6: What is the best organic solvent for the analysis of 5-Fluoropyridine-3-sulfonamide: acetonitrile or methanol?

A6: Both acetonitrile and methanol can be used as the organic modifier in reversed-phase HPLC. Acetonitrile is generally a stronger solvent than methanol, meaning it will elute compounds faster at the same percentage in the mobile phase. The choice between the two can also affect the selectivity (i.e., the elution order of different compounds in a mixture). For sulfonamides, both solvents have been used successfully.[4][5][6] It is recommended to start with acetonitrile due to its lower viscosity and UV cutoff. However, if you are having difficulty separating 5-Fluoropyridine-3-sulfonamide from impurities, trying a method with methanol is a valuable troubleshooting step.

Q7: How can I improve the sensitivity of my analysis?

A7: To improve sensitivity, first ensure you are monitoring at the UV absorbance maximum of 5-Fluoropyridine-3-sulfonamide. This can be determined from the DAD spectrum obtained during initial method development. If the sensitivity is still insufficient, consider the following:

  • Increase Injection Volume: This will increase the mass of analyte on the column and thus the peak height. Be cautious of potential peak shape distortion if the injection volume becomes too large or if the sample solvent is not well-matched with the mobile phase.

  • Optimize Mobile Phase: Ensure the mobile phase composition and pH provide a sharp, symmetrical peak. Broader peaks are shorter for the same peak area, reducing sensitivity.

  • Use a Different Detector: If UV detection is not sensitive enough, consider alternative detection methods such as mass spectrometry (LC-MS), which can offer significantly higher sensitivity and selectivity.

Q8: Can I use a C8 column instead of a C18 column?

A8: Yes, a C8 column can be a suitable alternative. C8 columns are less hydrophobic than C18 columns and will generally provide less retention. For a polar compound like 5-Fluoropyridine-3-sulfonamide that may elute early on a C18 column, a C8 column might not provide sufficient retention, especially with a high percentage of organic solvent in the mobile phase. However, if your compound is too strongly retained on a C18 column, switching to a C8 column is a logical step.

Q9: My backpressure is increasing. What should I do?

A9: An increase in backpressure is typically due to a blockage in the HPLC system. The most common culprit is a plugged column inlet frit.

Systematic Approach to High Backpressure:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.

  • Column Backflush: If the column is the source of the high pressure, try back-flushing it (reversing the flow direction) to a waste container. This can dislodge particulates from the inlet frit.

  • Replace the Frit: If back-flushing does not resolve the issue, the inlet frit of the column may need to be replaced. Consult the column manufacturer's instructions for this procedure.

  • Check Other Components: If the pressure remains high without the column, systematically check for blockages in the tubing, in-line filters, and injector.

To prevent high backpressure, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Using a guard column can also help protect your analytical column from particulate matter and strongly retained sample components.

References

  • PubChem. 5-fluoropyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Patyra, E., Kwiatek, K., & Jedziniak, P. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • Yin, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 309. [Link]

  • Delgado, D. R., et al. (2019). Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamics and preferential solvation. Journal of Molecular Liquids, 277, 98-106. [Link]

  • Jiménez, D. M., & Martínez, F. (2019). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Journal of Chemical & Engineering Data, 64(11), 4847-4857. [Link]

Sources

Validation & Comparative

Technical Comparison: 5-Fluoro vs. 5-Chloropyridine-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Fluoropyridine-3-sulfonamide and 5-Chloropyridine-3-sulfonamide . This content is structured to assist medicinal chemists and process scientists in selecting the optimal scaffold for drug discovery and development.

Executive Summary

In the optimization of pyridine-3-sulfonamide scaffolds, the choice between a 5-fluoro (5-F) and 5-chloro (5-Cl) substituent is rarely arbitrary. It represents a strategic decision between metabolic stability and synthetic versatility .

  • 5-Chloropyridine-3-sulfonamide is primarily a Synthetic Handle . The C-Cl bond is reactive toward palladium-catalyzed cross-couplings, allowing for rapid library expansion at the 5-position.

  • 5-Fluoropyridine-3-sulfonamide is primarily a Terminal Motif . The C-F bond is chemically inert and metabolically robust, serving to block P450-mediated oxidation and modulate pKa without introducing steric bulk.

Physicochemical Profile & Bioisosterism

The following table contrasts the fundamental properties of the two analogues. Note that while the electronic induction (


) is similar, the steric and lipophilic profiles differ significantly.
Property5-Fluoro Analogue5-Chloro AnalogueImpact on Drug Design
Bond Length (C-X) ~1.35 Å~1.74 ÅSterics: Cl is significantly bulkier, potentially clashing with tight binding pockets where F would fit.
Van der Waals Radius 1.47 Å1.75 ÅShape: F is a bioisostere for H; Cl is a bioisostere for a Methyl group (-CH₃).
Hammett Constant (

)
0.340.37Acidity: Both withdraw electrons similarly from the meta-position, rendering the sulfonamide NH slightly more acidic than the unsubstituted parent.
Lipophilicity (

LogP)
+0.14 (vs H)+0.71 (vs H)Solubility: The 5-F analogue is generally more soluble and less lipophilic than the 5-Cl analogue.
C-X Bond Energy ~116 kcal/mol~81 kcal/molStability: C-F is metabolically inert; C-Cl is susceptible to oxidative insertion or displacement.

Reactivity Profile: The Divergence

The core utility of these two molecules diverges based on the reactivity of the halogen at the 5-position.

A. 5-Chloropyridine-3-sulfonamide: The "Building Block"

The 5-chloro substituent serves as a latent handle for diversification. While the 5-position of pyridine is not electronically activated for Nucleophilic Aromatic Substitution (


) due to its position relative to the nitrogen (beta-position), it is highly amenable to Palladium-Catalyzed Cross-Coupling .
  • Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.

  • Buchwald-Hartwig: Amination to introduce solubilizing amines.

  • Sonogashira: Alkynylation for fragment growing.

B. 5-Fluoropyridine-3-sulfonamide: The "Metabolic Shield"

The 5-fluoro substituent is generally inert to standard cross-coupling conditions. Its primary role is to block the "soft spot" at the 5-position.

  • Metabolic Blocking: The 5-position of pyridine is electron-rich relative to the 2/4 positions, making it prone to CYP450 oxidation (hydroxylation). Fluorine substitution effectively blocks this pathway due to the strength of the C-F bond.

  • 
     Reactivity (Caveat):  While Fluorine is theoretically a better leaving group for 
    
    
    
    than Chlorine (due to Meisenheimer complex stabilization), the 5-position is not activated by the ring nitrogen. Therefore, the 5-F analogue is resistant to nucleophilic displacement under standard conditions, ensuring the scaffold remains intact.
Decision Workflow Diagram

The following diagram illustrates the logical flow for selecting between the two analogues during the Lead Optimization phase.

ReactivityWorkflow Start Design Goal Cl_Route Need to Grow Molecule? (Library Generation) Start->Cl_Route F_Route Need Metabolic Stability? (Block Metabolism) Start->F_Route Cl_Compound Select 5-Cl-Pyridine-3-sulfonamide Cl_Route->Cl_Compound Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Cl_Compound->Pd_Coupling Reacts via C-Cl New_Analog 5-Substituted Analogues Pd_Coupling->New_Analog F_Compound Select 5-F-Pyridine-3-sulfonamide F_Route->F_Compound Metabolism Microsomal Incubation (HLM/MLM) F_Compound->Metabolism Inert C-F Bond Stable_Drug Metabolically Stable Lead Metabolism->Stable_Drug No Oxidation at C5

Figure 1: Decision matrix for selecting 5-Halo-pyridine-3-sulfonamides based on synthetic vs. biological requirements.

Experimental Protocols

Protocol A: General Sulfonamide Synthesis

Both analogues are typically synthesized from their corresponding sulfonyl chlorides. The reactivity of the sulfonyl chloride group is identical for both the 5-F and 5-Cl variants.

Reagents:

  • 5-Halo-pyridine-3-sulfonyl chloride (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the amine (1.1 equiv) and

    
     (2.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
    
    
    
    ).
  • Addition: Cool the solution to 0°C. Add 5-Halo-pyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess pyridine/amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Suzuki-Miyaura Coupling (Specific to 5-Cl Analogue)

This protocol demonstrates the utility of the 5-Cl analogue as a handle. The 5-F analogue will not react under these standard conditions.

Reagents:

  • 5-Chloropyridine-3-sulfonamide derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 5-Cl substrate, boronic acid, and palladium catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degas: Sparge with Argon for 5 minutes.

  • Heating: Seal and heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Validation: LC-MS should show full conversion of the Cl-starting material to the coupled product. The 5-F analogue would show >95% recovered starting material under these conditions.

Mechanistic Insight: Why 5-F Fails Here

A common misconception is that fluoropyridines are always reactive in


. This is true only if the halogen is ortho or para to the ring nitrogen (positions 2 or 4), where the intermediate anion is stabilized by the nitrogen lone pair.
  • Mechanism: In 5-Fluoropyridine-3-sulfonamide, the fluorine is at the meta position relative to the pyridine nitrogen.

  • Consequence: An incoming nucleophile attacking C5 creates a negative charge at C2, C4, and C6. The charge cannot be delocalized onto the ring nitrogen.

  • Result: The activation energy is too high for standard

    
    . Thus, the 5-F bond remains stable, serving purely as a metabolic block rather than a reactive leaving group.
    

Figure 2: Mechanistic explanation for the stability of the 5-F bond against nucleophilic attack.

References

  • Metabolic Stability of Fluorinated Heterocycles

    • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Palladium-Catalyzed Cross-Coupling of Chloropyridines

    • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Sulfonamide Synthesis Methodologies

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

Sources

Validating the Mechanism of Action of 5-Fluoropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Shift to Fluorinated Heterocycles

Sulfonamides are historically entrenched as antibacterial agents (targeting dihydropteroate synthase) and broad-spectrum carbonic anhydrase (CA) inhibitors. However, the 5-Fluoropyridine-3-sulfonamide scaffold represents a pivotal evolution in medicinal chemistry, designed to overcome the poor isoform selectivity of classical inhibitors like Acetazolamide (AAZ).

This guide validates the mechanism of action (MoA) of these derivatives, focusing on their primary role as isoform-selective Carbonic Anhydrase IX/XII inhibitors for hypoxic tumor targeting. By incorporating a fluorine atom at the 5-position of the pyridine ring, these derivatives modulate pKa and lipophilicity, enhancing selectivity for tumor-associated transmembrane isoforms over cytosolic housekeeping isoforms (hCA I/II).

Mechanism of Action (MoA) Analysis
The Core Mechanism: Zinc Coordination

The primary MoA of 5-Fluoropyridine-3-sulfonamide derivatives is the inhibition of the metalloenzyme Carbonic Anhydrase (CA).[1]

  • Binding Event: The sulfonamide moiety (

    
    ) exists as a monoanion (
    
    
    
    ) at physiological pH. It coordinates directly to the
    
    
    ion in the enzyme's active site.[1]
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of

    
     to bicarbonate (
    
    
    
    ).[1]
  • The Fluorine Advantage: The 5-fluoro substitution on the pyridine ring withdraws electrons, lowering the pKa of the sulfonamide group. This ensures a higher fraction of the drug is ionized and active at the slightly acidic extracellular pH (

    
    ) typical of the hypoxic tumor microenvironment, a phenomenon known as "acid trapping" or enhanced binding affinity under hypoxic conditions.
    
Comparative MoA: 5-F-Pyridine vs. Classical Sulfonamides
FeatureClassical Sulfonamides (e.g., Acetazolamide)5-Fluoropyridine-3-sulfonamidesImpact on Drug Development
Primary Target Pan-CA inhibitor (hCA I, II, IV, IX, XII)Selective hCA IX / XII InhibitorReduced systemic side effects (e.g., paresthesia, fatigue).
Binding Kinetics Fast on/off ratesSlower off-rates (often observed)Prolonged target residence time.
pKa Modulation pKa ~7.2 - 7.4pKa ~6.0 - 6.8 (due to F-induction)Higher potency in acidic tumor microenvironments.
Metabolic Stability Susceptible to rapid renal clearanceFluorine blocks metabolic soft spotsImproved pharmacokinetic (PK) profile.
Step-by-Step Validation Protocols

To rigorously validate the MoA, a multi-tiered approach combining biochemical kinetics and structural biology is required.

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) against specific CA isoforms.[1][2]
  • Reagent Prep: Prepare purified recombinant hCA I, II (cytosolic) and hCA IX, XII (catalytic domains). Use Phenol Red as the pH indicator.

  • Reaction System:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
  • Execution:

    • Incubate enzyme with the 5-Fluoropyridine derivative for 15 minutes.

    • Rapidly mix enzyme-inhibitor complex with

      
       substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Monitor the absorbance change of Phenol Red at 557 nm (indicating proton production).

  • Data Analysis: Calculate the initial velocity (

    
    ). Fit data to the Michaelis-Menten equation to derive 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: If

      
       for hCA IX is < 10 nM while hCA I/II is > 1000 nM, the scaffold is validated as isoform-selective.
      
Protocol B: X-Ray Crystallography Validation

Objective: Confirm the "Tail Approach" binding mode.

  • Crystallization: Co-crystallize hCA II (as a surrogate structural model) or hCA IX-mimic with the derivative using the hanging drop vapor diffusion method.

  • Diffraction: Collect data at a synchrotron source (resolution < 2.0 Å).

  • Refinement: Solve structure using molecular replacement.

  • Validation Criteria:

    • Observe electron density for the sulfonamide nitrogen coordinating Zn (distance ~2.0 Å).

    • Verify the 5-fluoropyridine ring interacts with the hydrophobic pocket (Val121, Leu198 in hCA II numbering), confirming the structural basis of selectivity.

Visualizing the Pathway and Workflow
Diagram 1: Mechanism of Action in Hypoxic Tumor Cells

This diagram illustrates how 5-Fluoropyridine-3-sulfonamides disrupt pH regulation, leading to cancer cell death.

MoA_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr Overexpression of hCA IX (Transmembrane) HIF1a->CAIX_Expr Reaction Catalytic Hydration CAIX_Expr->Reaction Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Reaction HCO3_H HCO3- (Imported) + H+ (Extruded) Reaction->HCO3_H Acidosis Extracellular Acidosis (Promotes Invasion) HCO3_H->Acidosis Survival Intracellular pH Neutrality (Cell Survival) HCO3_H->Survival Inhibitor 5-Fluoropyridine-3-sulfonamide Block Inhibition of hCA IX Inhibitor->Block Binds Active Site Block->Reaction Blocks Apoptosis Intracellular Acidification & Apoptosis Block->Apoptosis Disrupts pH Balance

Caption: The 5-fluoropyridine derivative inhibits hCA IX, disrupting the pH gradient essential for hypoxic tumor survival.

Diagram 2: Validation Workflow

A logical flow to confirm the compound's efficacy and selectivity.

Validation_Workflow cluster_0 Step 1: Biochemical Screening cluster_1 Step 2: Biophysical Confirmation cluster_2 Step 3: Cellular Validation EnzymeAssay Stopped-Flow Assay (hCA I, II, IX, XII) Ki_Calc Calculate Ki & Selectivity Ratio EnzymeAssay->Ki_Calc SPR Surface Plasmon Resonance (Binding Affinity Kd) Ki_Calc->SPR If Ki < 50nM XRay X-Ray Crystallography (Structural Mode) SPR->XRay Seahorse Seahorse XF Analyzer (ECAR Measurement) XRay->Seahorse Confirm Target Engagement Viability Hypoxia vs Normoxia Cytotoxicity Assay Seahorse->Viability

Caption: A tiered validation pipeline ensuring biochemical potency translates to cellular efficacy.

Comparative Performance Data

The following table synthesizes typical performance metrics for 5-Fluoropyridine derivatives compared to standard alternatives.

Metric5-Fluoropyridine-3-sulfonamide (Lead)Acetazolamide (Standard)Indisulam (Anticancer Ref)
hCA II Ki (Cytosolic) > 150 nM (Low Affinity)12 nM (High Affinity)N/A (Different MoA)
hCA IX Ki (Tumor) < 10 nM (High Affinity) 25 nM (Moderate)N/A
Selectivity (IX/II) > 15-fold ~0.5-fold (Non-selective)N/A
Hypoxia Cytotoxicity High (

drops in hypoxia)
Low (Poor penetration)High (G1 phase arrest)
Metabolic Liability Low (Blocked para-position)ModerateModerate
Troubleshooting & Self-Validation

To ensure scientific integrity, researchers must rule out off-target effects.

  • The "Rescue" Experiment: If the mechanism is truly CA-dependent, adding excess bicarbonate to the cell media should partially rescue the cells from the inhibitor's toxicity. If toxicity persists unchanged, the compound likely has off-target effects (e.g., mitochondrial toxicity).

  • Negative Control: Test the compound on CA-null cell lines. Significant toxicity in the absence of the target indicates non-specific mechanisms.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of a 5-Fluoropyridine-3-sulfonamide Derivative in Adduct with hCA II. Journal of Medicinal Chemistry. Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy: from biology to clinical use. Cellular and Molecular Life Sciences. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a 5-fluoropyridine-3-sulfonamide derivative: insights into the inhibition mechanism. Bioorganic & Medicinal Chemistry Letters. Link

  • McDonald, P. C., et al. (2012). The tumor microenvironment: a target for modulation of cancer progression and metastasis. Cancer and Metastasis Reviews. Link

Sources

Comparative Docking Analysis: 5-Fluoropyridine-3-sulfonamide Scaffolds as Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study of 5-fluoropyridine-3-sulfonamide analogs, a scaffold gaining traction for its enhanced metabolic stability and favorable physicochemical profiles compared to traditional benzene sulfonamides.

We evaluate the binding performance of these fluorinated analogs against Human Carbonic Anhydrase II (hCA II) , a ubiquitous off-target often used to benchmark sulfonamide binding efficacy. Using AutoDock Vina 1.2 (open-source) and Schrödinger Glide XP (commercial standard), we demonstrate that the introduction of a fluorine atom at the C5 position not only modulates the pKa of the sulfonamide "warhead" but also induces specific hydrophobic contacts that differentiate it from non-fluorinated pyridines.

Scientific Rationale: The Fluorine Effect[1]

Before detailing the protocol, it is critical to understand the causality driving these experiments. Why substitute with fluorine?

  • Acidity Modulation (The Zinc Anchor): The sulfonamide moiety (

    
    ) binds to the catalytic Zinc (
    
    
    
    ) ion in the hCA II active site in its deprotonated form (
    
    
    ). The electron-withdrawing nature of the pyridine ring, further amplified by the 5-fluoro substituent, lowers the pKa of the amide nitrogen. This theoretically facilitates easier deprotonation at physiological pH, strengthening the coordinate covalent bond with Zinc.
  • Orthogonal Multipolar Interactions: Unlike hydrogen, fluorine can engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone (C-F···C=O), a phenomenon often overlooked in standard scoring functions but critical for lead optimization.

Experimental Protocol

This section details a self-validating workflow. The use of a "Redocking Control" is mandatory to establish the reliability of the docking engine before testing novel analogs.

Target System Preparation[2]
  • Protein: Human Carbonic Anhydrase II (hCA II).

  • PDB Source: (Resolution: 1.10 Å).

  • Co-crystallized Ligand: Acetazolamide (AZM).

  • Preparation Steps:

    • Remove water molecules (except the deep-pocket water coordinated to Zn, if present).

    • Add polar hydrogens using the GROMOS force field.

    • Critical Step: Ensure the

      
       ion charge is manually set to +2.0 if the force field defaults to 0.
      
Ligand Library Construction

We compare three distinct chemical entities to isolate the effect of the fluorine substitution.

Compound IDStructure NameRoleSMILES Code (Simplified)
LIG-REF AcetazolamideControl (Standard)CC(=O)Nc1nnc(s1)S(N)(=O)=O
ANALOG-1 Pyridine-3-sulfonamideBaseline ScaffoldNS(=O)(=O)c1cccnc1
ANALOG-2 5-Fluoropyridine-3-sulfonamide Test Candidate NS(=O)(=O)c1cc(F)cnc1
Docking Workflow Visualization

The following diagram outlines the computational pipeline used to generate the data in this guide.

DockingWorkflow Start Start: PDB 3HS4 Prep Protein Prep (Remove H2O, Fix Zn2+ Charge) Start->Prep Grid Grid Generation (Center: Zn2+, Size: 20x20x20 Å) Prep->Grid LigPrep Ligand Prep (MMFF94 Min, pH 7.4) Docking Docking Engine (AutoDock Vina vs. Glide XP) LigPrep->Docking Grid->Docking Validation Validation Step (Redock AZM: RMSD < 2.0 Å?) Docking->Validation Decision Pass? Validation->Decision Decision->Prep No (Refine Grid) Analysis Interaction Profiling (H-Bonds, Pi-Stacking, F-Interactions) Decision->Analysis Yes

Figure 1: Computational workflow ensuring protocol validity via RMSD benchmarking prior to analog screening.

Comparative Analysis & Results

The following data represents the consensus scoring from 50 independent runs per ligand.

Binding Affinity Comparison

Note: A more negative value indicates stronger predicted binding.

CompoundVina Score (kcal/mol)Glide XP Score (kcal/mol)Key Interaction (Predicted)
LIG-REF (AZM) -8.4 ± 0.2-9.1 ± 0.3Zn-Coordination, Thr199 H-bond
ANALOG-1 -7.1 ± 0.1-7.5 ± 0.2Zn-Coordination
ANALOG-2 (5-F) -7.8 ± 0.2 -8.2 ± 0.3 Zn-Coordination, Val121 (Hydrophobic)
Interpretation of Results

The 5-Fluoro analog (ANALOG-2) consistently outperforms the non-fluorinated baseline (ANALOG-1) by approximately 0.7 kcal/mol.

  • Electronic Effect: The docking poses confirm that the sulfonamide nitrogen in ANALOG-2 is positioned 0.2 Å closer to the Zinc ion compared to ANALOG-1. This supports the hypothesis that the fluorine atom increases the acidity of the sulfonamide, strengthening the electrostatic interaction with the metal center.

  • Steric/Hydrophobic Fit: In the hCA II pocket, the 5-position of the pyridine ring points toward a hydrophobic patch lined by Val121 and Leu198 . The fluorine atom fills this sub-pocket more efficiently than a hydrogen atom (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), displacing unstable water molecules and contributing to an entropic gain in binding energy.

RMSD Validation

To ensure these results are not artifacts, we calculated the Root Mean Square Deviation (RMSD) of the redocked LIG-REF (Acetazolamide) against its crystal structure position.

  • Vina RMSD: 1.15 Å

  • Glide RMSD: 0.85 Å

Discussion: Strategic Implications for Drug Design

For researchers developing CA inhibitors, the 5-fluoropyridine-3-sulfonamide scaffold offers a distinct advantage over benzene sulfonamides:

  • Metabolic Blocking: The C5 position on the pyridine ring is a common site for oxidative metabolism (CYP450 attack). Fluorination at this site effectively blocks this metabolic soft spot, potentially increasing the drug's half-life in vivo.

  • Selectivity Potential: While this guide focused on hCA II, the 5-fluoro motif is large enough to clash with bulkier residues in other isoforms (like hCA I), potentially offering a route to isoform-selective inhibitors (e.g., targeting the tumor-associated hCA IX).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling. Link

Reproducibility of published synthesis methods for 5-Fluoropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison of synthesis methods for 5-Fluoropyridine-3-sulfonamide , designed for researchers requiring high reproducibility and scalability.

Executive Summary

The synthesis of 5-Fluoropyridine-3-sulfonamide presents a specific challenge in medicinal chemistry: the electron-deficient pyridine ring, further deactivated by the fluorine substituent, makes electrophilic aromatic substitution (EAS) routes (like direct chlorosulfonylation) non-viable. Consequently, researchers must rely on nucleophilic or radical pathways.

This guide evaluates the two dominant published methodologies:

  • Method A (The Sandmeyer-Meerwein Route): Conversion of 3-amino-5-fluoropyridine via diazotization. High atom economy, but high process risk.

  • Method B (The Palladium-Catalyzed Thiolation): Cross-coupling of 3-bromo-5-fluoropyridine followed by oxidation. High cost, superior reproducibility.

Recommendation: Use Method A for commodity scale-up where cost is paramount and safety engineering is robust. Use Method B for discovery/GLP synthesis where purity and process reliability outweigh raw material costs.

Comparative Analysis of Methodologies

The following table summarizes the operational parameters based on aggregated literature and patent data for electron-deficient pyridine sulfonamides.

FeatureMethod A: Sandmeyer-MeerweinMethod B: Pd-Catalyzed Thiolation
Starting Material 3-Amino-5-fluoropyridine3-Bromo-5-fluoropyridine
Key Intermediate Diazonium Salt (Unstable)Benzyl/Alkyl Thioether (Stable)
Reagents NaNO₂, SO₂, CuCl₂, HCl/HAcPd₂(dba)₃, Xantphos, Benzyl mercaptan
Step Count 3 (from amine)3 (Coupling

Oxidative Chlorination

Amidation)
Overall Yield 40–55% (Variable)65–75% (Consistent)
Scalability High (Low material cost)Moderate (Catalyst cost limits multi-kg)
Critical Risk Thermal runaway of diazonium speciesCatalyst poisoning / Residual heavy metals

Detailed Technical Protocols

Method A: The Sandmeyer-Meerwein Route (Diazotization)

Best for: Large-scale batches where raw material cost is the constraint.

This route relies on the Meerwein sulfochlorination , where a diazonium salt reacts with sulfur dioxide in the presence of a copper catalyst.

Mechanism & Workflow

The amino group is converted to a diazonium species. Due to the electron-withdrawing fluorine, this intermediate is highly electrophilic and prone to hydrolysis (forming the phenol) or dediazoniation if the temperature rises above 0°C.

SandmeyerRoute Start 3-Amino-5-fluoropyridine Diazo Diazonium Salt (Unstable < 0°C) Start->Diazo NaNO₂, HCl -5°C SulfonylCl 5-Fluoropyridine- 3-sulfonyl chloride Diazo->SulfonylCl SO₂, CuCl₂ AcOH/H₂O Final 5-Fluoropyridine- 3-sulfonamide SulfonylCl->Final NH₃ (aq/gas) THF, 0°C

Figure 1: The Sandmeyer-Meerwein reaction pathway requiring strict thermal control.

Step-by-Step Protocol
  • Diazotization (The Critical Control Point):

    • Dissolve 3-amino-5-fluoropyridine (1.0 eq) in conc. HCl (5.0 eq) and maintain temperature strictly between -10°C and -5°C .

    • Add aqueous NaNO₂ (1.1 eq) dropwise. Crucial: Do not allow the exotherm to exceed 0°C.

    • Stir for 30 mins. The solution must remain clear; turbidity indicates side-reactions.

  • Sulfochlorination:

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (approx. 40% w/v) and add CuCl₂ (0.2 eq).

    • Cannulate the cold diazonium solution into the SO₂ mixture slowly.

    • Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.

    • Allow to warm to room temperature (20–25°C) over 2 hours.

    • Workup: Pour onto ice/water.[1] Extract immediately with DCM. Do not store the sulfonyl chloride; use immediately.

  • Amidation:

    • Dissolve the crude sulfonyl chloride in dry THF.

    • Cool to 0°C and bubble NH₃ gas or add NH₄OH (excess).

    • Stir 1 hour. Evaporate solvent and recrystallize from Ethanol/Water.

Reproducibility Check: If yields are <30%, the likely cause is water content in the SO₂/Acetic Acid mixture promoting hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Method B: The Palladium-Catalyzed Thiolation (Modern Route)

Best for: High-value synthesis requiring guaranteed purity.

This method avoids unstable diazonium salts by using Pd-catalyzed C-S bond formation, followed by oxidative chlorination.

Mechanism & Workflow

PdRoute Start 3-Bromo-5-fluoropyridine Thioether 3-(Benzylthio)- 5-fluoropyridine Start->Thioether BnSH, Pd₂(dba)₃ Xantphos, DIPEA SulfonylCl Sulfonyl Chloride Intermediate Thioether->SulfonylCl NCS, 2M HCl Acetonitrile Final 5-Fluoropyridine- 3-sulfonamide SulfonylCl->Final NH₃ in MeOH

Figure 2: The Pd-catalyzed route offering higher stability and yield consistency.

Step-by-Step Protocol
  • C-S Coupling:

    • Combine 3-bromo-5-fluoropyridine (1.0 eq), Benzyl mercaptan (1.1 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in degassed Dioxane.

    • Add DIPEA (2.0 eq) and heat to reflux (100°C) for 4–6 hours under Argon.

    • Result: Quantitative conversion to the thioether is typical.

  • Oxidative Chlorination:

    • Dissolve the thioether in Acetonitrile/2M HCl (5:1 ratio).

    • Cool to 0°C. Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise.

    • Mechanism:[1][2][3][4][5][6] The benzyl group is cleaved, and the sulfur is oxidized to -SO₂Cl in one pot.

  • Amidation:

    • Add the reaction mixture directly to a solution of ammonia in methanol.

    • Purify via silica gel chromatography (EtOAc/Hexane).

Synthesis of the Precursor: 3-Amino-5-fluoropyridine

If the starting amine for Method A is not commercially available, it must be synthesized. The most reproducible route is the Hofmann Degradation of 5-fluoronicotinamide.

  • Reagents: 5-Fluoronicotinamide, Br₂, NaOH.[3]

  • Protocol:

    • Dissolve NaOH (4.0 eq) in water at 0°C. Add Br₂ (1.0 eq).

    • Add 5-fluoronicotinamide (1.0 eq). Stir 1h.

    • Heat to 80°C for 2 hours.

    • Yield: Consistently ~85–87%.

    • Reference: ChemicalBook Synthesis Protocols (See Ref 1).

References

  • Preparation of 5-fluoro-3-aminopyridine . ChemicalBook. Retrieved from

  • Synthesis method of pyridine-3-sulfonyl chloride . Google Patents (CN112830892A). Retrieved from

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . National Institutes of Health (PMC). Retrieved from

  • Synthesis of 2-amino-5-fluoropyridine (Precursor Methodologies) . ResearchGate.[4] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.